Omeprazole-N-oxide
説明
特性
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVDQETYNOBUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176219-04-8 | |
| Record name | Omeprazole-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 176219-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Omeprazole-N-oxide (CAS: 176219-04-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole-N-oxide, with the Chemical Abstracts Service (CAS) number 176219-04-8, is a prominent metabolite of the widely prescribed proton pump inhibitor, omeprazole (B731).[1] It also serves as a critical reference standard in the analytical profiling of omeprazole and its related substances, often identified as "Omeprazole EP Impurity E" or "Omeprazole USP Related Compound E".[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and biological relevance, tailored for professionals in pharmaceutical research and development.
Physicochemical Properties
This compound is typically a white to off-white solid.[5][6] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 176219-04-8 | [1][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [1][7][8][9][12][13][14] |
| Molecular Weight | 361.42 g/mol | [1][7][8][9][12][13] |
| IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | [13][15] |
| Synonyms | 5-Methoxy-2-[((4-Methoxy-3,5-Dimethyl-1-Oxido-2-Pyridinyl)Methyl)Sulfinyl]-Benzimidazole, Omeprazole Impurity E, Omeprazole N-Oxide | [3][4][6] |
| Appearance | White to Off-white Solid | [3][5][6] |
| Melting Point | 173-175 °C | [1][7] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |
| Storage Temperature | 4°C | [1] |
Synthesis and Purification
This compound is primarily formed as a byproduct during the synthesis of omeprazole, specifically during the oxidation of the sulfide (B99878) intermediate. The formation of the N-oxide occurs due to the over-oxidation of the pyridine (B92270) nitrogen in the omeprazole molecule.
General Synthesis Pathway
The synthesis of omeprazole involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) thiol, followed by oxidation of the resulting sulfide to a sulfoxide. The formation of this compound is a competing reaction during this oxidation step.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Omeprazole N-Oxide | CAS 176219-04-8 | LGC Standards [lgcstandards.com]
- 10. CAS 176219-04-8: Omeprazol-N-Oxide | CymitQuimica [cymitquimica.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chembk.com [chembk.com]
- 13. Review article: omeprazole and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Omeprazole and the cytochrome P450 system [ouci.dntb.gov.ua]
- 15. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Omeprazole-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole-N-oxide is a primary metabolite of omeprazole (B731), a widely used proton pump inhibitor. As a significant player in the pharmacokinetic profile of omeprazole, a thorough understanding of the physical properties of this compound is crucial for researchers in drug metabolism, pharmacology, and medicinal chemistry. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic formation.
Core Physical and Chemical Properties
This compound, identified by the CAS number 176219-04-8, is a white to off-white solid. It is recognized as "Omeprazole Related Compound E" in the United States Pharmacopeia (USP).
Data Presentation: A Summary of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [1][2] |
| Molecular Weight | 361.42 g/mol | [1][2] |
| Melting Point | 173-175 °C | Not specified |
| Solubility | Soluble in DMSO and Methanol. Approximately 1 mg/mL in DMSO. | [3][4] |
| UV-Vis Absorption Maxima (λmax) | 272 nm, 303 nm | [4] |
| pKa (Predicted) | 8.63 ± 0.10 | [3] |
Metabolic Pathway of Omeprazole to this compound
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of this compound is a key metabolic route, catalyzed predominantly by the CYP3A4 isozyme. This N-oxidation occurs on the pyridine (B92270) ring of the omeprazole molecule.
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not widely published, the following are generalized methodologies based on established pharmacopeial and analytical chemistry procedures that are suitable for determining the physical properties of a small organic molecule like this compound.
Determination of Melting Point (Based on USP <741>)
The melting range of a solid is a critical indicator of its purity. The following protocol is a generalized procedure for determining the melting point of a powdered substance using the capillary method.
Apparatus:
-
Melting point apparatus with a heating block and a temperature probe.
-
Glass capillary tubes, sealed at one end.
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a constant rate, typically 1-2 °C per minute, approaching the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Scintillation vials or glass flasks with screw caps.
-
Orbital shaker or wrist-action shaker.
-
Analytical balance.
-
Appropriate analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV. The solubility is expressed in units such as mg/mL or mol/L.
Spectral Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are essential for confirming the chemical structure of this compound.
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign the signals to the respective protons and carbons in the molecule.
2. Infrared (IR) Spectroscopy
-
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: The absorption bands are assigned to specific functional group vibrations (e.g., C=O, N-O, S=O, C-H, N-H).
3. Mass Spectrometry (MS)
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are analyzed to deduce the structure of the molecule.
Conclusion
This technical guide consolidates the available information on the physical properties of this compound and provides generalized yet robust protocols for their experimental determination. While specific spectral data and detailed, published experimental procedures for this particular metabolite are limited, the methodologies outlined here provide a solid foundation for researchers to characterize this compound and similar compounds in a drug development setting. A thorough understanding of these properties is indispensable for advancing our knowledge of omeprazole's metabolism and its implications for clinical pharmacology.
References
Omeprazole-N-Oxide: An In-Depth Technical Guide on a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. While the major metabolic pathways leading to the formation of 5-hydroxyomeprazole and omeprazole sulfone are well-documented, another metabolite, omeprazole-N-oxide, has garnered attention for its potential role in drug-drug interactions and as a significant product of omeprazole biotransformation. This technical guide provides a comprehensive overview of this compound, focusing on its formation, physicochemical properties, and its impact on drug metabolism.
This compound is formed through the N-oxidation of the pyridine (B92270) ring of the omeprazole molecule.[1] This metabolite has been identified in in vivo studies and is also considered a potential impurity in commercial omeprazole preparations.[2] Understanding the characteristics and metabolic fate of this compound is crucial for a complete comprehension of omeprazole's pharmacokinetic profile and its potential for drug-drug interactions.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its analysis and characterization in metabolic studies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [1] |
| Molecular Weight | 361.4 g/mol | [1] |
| CAS Number | 176219-04-8 | [1] |
| Appearance | Solid | [1] |
| UV/Vis. λmax | 272, 303 nm | [1] |
| Solubility | Soluble in DMSO (approx. 1 mg/ml) | [1] |
Metabolic Pathways of Omeprazole
Omeprazole is primarily metabolized in the liver by CYP2C19 and CYP3A4.[3] The major metabolites are 5-hydroxyomeprazole and omeprazole sulfone.[4] The formation of this compound represents an alternative metabolic route. While the specific quantitative contribution of different enzyme systems to N-oxide formation is an area of ongoing research, both CYP enzymes and Flavin-containing monooxygenases (FMOs) are implicated in N-oxidation reactions of various xenobiotics.
Below is a diagram illustrating the primary metabolic pathways of omeprazole.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole-N-oxide
This technical guide provides a comprehensive overview of the synthesis and characterization of Omeprazole-N-oxide, a significant metabolite and potential impurity of the proton pump inhibitor, Omeprazole (B731).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Physicochemical Properties
This compound is a derivative of omeprazole characterized by the presence of an N-oxide functional group on the pyridine (B92270) ring.[3] It is typically a white to off-white solid with limited solubility in water and moderate solubility in organic solvents like DMSO.[2][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | [4] |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [1][5] |
| Molecular Weight | 361.4 g/mol | [1][4] |
| CAS Number | 176219-04-8 | [1][5] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (approx. 1 mg/ml) | [1][2] |
| Storage | -20°C | [1][2] |
| Purity | ≥98% | [1][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the corresponding sulfide (B99878) precursor. A common method involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
Synthetic Pathway
The synthesis initiates with the coupling of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine N-oxide with 5-methoxy-2-mercaptobenzimidazole (B30804) to form the sulfide intermediate. Subsequent oxidation of the sulfide yields this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of the Sulfide Intermediate
-
To a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine N-oxide (1 mole) in a suitable solvent such as methanol (B129727) (81 ml), add 5-methoxy-2-mercaptobenzimidazole (1 mole).[6]
-
Heat the resulting suspension to reflux.[6]
-
Upon reaching 35°C, add a solution of sodium hydroxide (B78521) (1 mole) in water over a period of 19 minutes.[6]
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and isolate the crude sulfide intermediate by filtration.
-
The crude product can be purified by recrystallization.
Step 2: Oxidation to this compound
-
Dissolve the sulfide intermediate (1 mole) in a suitable solvent, such as chloroform (B151607) (35 ml).[7]
-
Cool the solution to 0°C in an ice bath.[7]
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1-1.1 moles) in chloroform (20 ml) dropwise to the cooled solution, maintaining the temperature.[7]
-
Stir the reaction mixture at 0°C for 1 hour.[7]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and dry the organic layer over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Characterization of this compound
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Characterization Workflow
The general workflow for the characterization of this compound involves initial purification followed by a series of spectroscopic analyses to confirm its identity and purity.
Caption: General workflow for the characterization of this compound.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spectrometry | Exact Mass: 361.10962727 Da | [4] |
| UV-Vis Spectroscopy | λmax: 272, 303 nm (in DMSO) | [1][2] |
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase LC method can be used for the estimation of impurities in omeprazole, including this compound.[2]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a specified wavelength.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
Mass Spectrometry (MS)
Mass spectrometry can be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight of the compound.
UV-Vis Spectroscopy
-
Prepare a dilute solution of this compound in a suitable solvent such as DMSO.[1][2]
-
Record the UV-Vis spectrum over a wavelength range of 200-400 nm.
-
Determine the wavelengths of maximum absorbance (λmax).[1][2]
Safety and Handling
This compound should be handled with care as it is considered a hazardous substance.[2] It is harmful if swallowed and may cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This document provides a foundational guide for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific laboratory conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CAS 176219-04-8: Omeprazol-N-Oxide | CymitQuimica [cymitquimica.com]
- 4. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]
- 7. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Omeprazole-N-oxide: A Technical Overview of a Key Metabolite and Impurity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Omeprazole-N-oxide, a significant metabolite and process impurity of the widely used proton pump inhibitor (PPI), omeprazole (B731). While in-depth data on its specific mechanism of action as a gastric acid suppressant is limited in publicly available scientific literature, this document consolidates the current understanding of its chemical properties, metabolic pathway, and toxicological profile.
Introduction
This compound is a derivative of omeprazole, formed through the oxidation of the pyridine (B92270) nitrogen atom.[1][2][3] It is recognized primarily as a metabolite in the human biotransformation of omeprazole and as a potential impurity in the manufacturing of the parent drug.[4][5][6] Understanding the characteristics of such related substances is crucial for drug safety, efficacy, and quality control in pharmaceutical development.
Chemical and Physical Properties
This compound is a white to off-white solid with moderate solubility in organic solvents and limited solubility in water.[3] Its chemical structure is characterized by the presence of an N-oxide functional group on the pyridine ring.[3]
| Property | Value | Reference(s) |
| CAS Number | 176219-04-8 | [7] |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [7] |
| Molecular Weight | 361.4 g/mol | [7] |
| Appearance | White to off-white solid | [3] |
| Solubility | Moderately soluble in organic solvents, limited in water | [3] |
Metabolic Pathway and Biological Significance
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][6] This metabolic process leads to the formation of several metabolites, including this compound. However, it is generally considered to be a minor circulating metabolite.[5] Studies have indicated that the metabolites of omeprazole are substantially less active than the parent compound.[6][8]
The following diagram illustrates the metabolic relationship between omeprazole and this compound.
Toxicological Assessment
The safety profile of this compound as a drug impurity has been a subject of investigation. Toxicological evaluations are essential when such impurities exceed qualification thresholds defined by regulatory bodies.
Genotoxicity
In silico predictions suggested that this compound possessed structural alerts for mutagenicity not present in the parent omeprazole molecule, classifying it as a class 3 impurity under ICH M7 guidelines.[1][2][4] However, subsequent in vitro testing has provided reassuring data.
| Assay | Strains | Concentration | Result | Reference(s) |
| Ames Test | S. typhimurium (five strains) | Up to 1000 µ g/plate | Non-mutagenic | [1][4] |
Systemic Toxicity
To assess systemic toxicity, a 14-day repeated-dose study in rats was conducted with an omeprazole formulation containing this compound. The study revealed no significant adverse effects.[1][4]
| Study Type | Species | Duration | Key Findings | Reference(s) |
| Repeated-Dose Toxicity | Rats | 14 days | No mortality, clinical signs, or adverse effects on hematological, biochemical, or histopathological parameters. | [1][4] |
Based on these findings, this compound is not considered to pose a genotoxic or systemic toxicity risk under the tested conditions when present as an impurity in omeprazole products.[1][2][4]
The workflow for the toxicological evaluation of this compound as an impurity is depicted below.
Mechanism of Action: An Area for Further Research
Experimental Protocols
Detailed experimental protocols for the synthesis and toxicological evaluation of this compound are described in the scientific literature. The following provides a summary of the methodologies employed in key studies.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding sulfide (B99878) intermediate. An efficient synthesis has been reported using meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in a suitable solvent like dichloromethane (B109758) at low temperatures.[10]
The general synthetic pathway can be outlined as follows:
Ames Test (Bacterial Reverse Mutation Assay)
The mutagenic potential of this compound was assessed using the Ames test, following established guidelines.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Procedure: The test compound was incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver homogenate).
-
Endpoint: The number of revertant colonies (mutated bacteria that regain the ability to grow in a nutrient-deficient medium) was counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
14-Day Repeated-Dose Oral Toxicity Study in Rats
This study was conducted to evaluate the potential for systemic toxicity from repeated exposure.
-
Test System: Sprague-Dawley rats.
-
Administration: Daily oral gavage of an omeprazole formulation containing this compound.
-
Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, and gross and microscopic pathology of tissues.
-
Endpoint: Identification of any adverse effects related to the test substance.
Conclusion
This compound is a well-characterized metabolite and impurity of omeprazole. While it is considered to be of low pharmacological activity compared to the parent drug, its toxicological profile has been evaluated, indicating a lack of genotoxic and systemic toxicity at relevant impurity levels. Further research into its specific interaction with the H⁺/K⁺-ATPase could provide a more complete understanding of its pharmacological properties, although current evidence suggests it does not significantly contribute to the therapeutic effect of omeprazole. The information presented in this guide is intended to support researchers and drug development professionals in their understanding and management of this omeprazole-related compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. CAS 176219-04-8: Omeprazol-N-Oxide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. US11103492B2 - Compositions and kits for omeprazole suspension - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
The Biological Activity of Omeprazole-N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole (B731), a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive metabolism in the body, leading to the formation of several derivatives. Among these is Omeprazole-N-oxide, a compound primarily recognized as a metabolite and a potential impurity in omeprazole pharmaceutical preparations.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound, focusing on its toxicological profile and its role in the broader context of omeprazole pharmacology. While its parent compound, omeprazole, is a potent inhibitor of the gastric H+/K+ ATPase (proton pump), this guide will delineate the distinct and comparatively inert nature of its N-oxide metabolite.[3]
Core Biological Activity: A Profile of Inactivity
Current research indicates that this compound does not exhibit significant biological activity, particularly when compared to the potent pharmacological effects of omeprazole. Its primary relevance in pharmaceutical science is as a reference standard for the identification and quantification of omeprazole metabolites, aiding in pharmacokinetic and drug metabolism studies.[4]
Toxicological and Genotoxic Assessment
Comprehensive toxicological evaluations have been conducted to assess the safety profile of this compound, particularly as it may be present as an impurity in omeprazole formulations. These studies have consistently demonstrated a lack of significant toxicity.
A key study involving a 14-day repeated-dose toxicity assessment in rats, where an omeprazole product containing both omeprazole-sulfone and this compound was administered, revealed no mortality, adverse clinical signs, or negative effects on hematological, biochemical, or histopathological parameters.[5][6] These findings strongly suggest that this compound does not present a systemic toxicity risk under the tested conditions.[5][6]
Furthermore, in vitro genotoxicity screening using the Ames test confirmed that this compound is non-mutagenic in five S. typhimurium strains at concentrations up to 1000 µ g/plate .[5][6] While in silico predictions initially raised a structural alert for mutagenicity not present in the parent omeprazole molecule, experimental testing refuted this, classifying it as a non-mutagenic compound.[5][6]
Table 1: Summary of Toxicological Data for this compound
| Assay | Organism/System | Concentration/Dose | Result | Reference(s) |
| Ames Test | S. typhimurium (5 strains) | Up to 1000 µ g/plate | Non-mutagenic | [5][6] |
| 14-Day Repeated-Dose Toxicity | Sprague-Dawley Rats | 0.0205 mg/kg/day (as part of an omeprazole formulation) | No observed adverse effects | [5][6] |
Interaction with Cytochrome P450 Enzymes
Omeprazole is extensively metabolized by the cytochrome P450 (CYP) system, primarily by the CYP2C19 and CYP3A4 isoforms.[7] Consequently, omeprazole and its metabolites have the potential to engage in drug-drug interactions by inhibiting these enzymes. While metabolites such as 5-hydroxyomeprazole and omeprazole sulfone have been shown to reversibly inhibit CYP2C19 and CYP3A4, specific quantitative data on the inhibitory potency of this compound is not extensively detailed in the current literature.[8] One study noted that all tested metabolites, which would include the N-oxide form, demonstrated reversible inhibition of both enzymes, though their contribution to in vivo drug interactions was predicted to be insignificant.[8]
Signaling Pathways and Mechanisms of Action
There is no current evidence to suggest that this compound engages in specific signaling pathways or possesses a distinct mechanism of action in the same manner as its parent compound. The primary "pathway" of relevance is the metabolic conversion of omeprazole, as illustrated below.
Metabolic conversion of omeprazole.
Experimental Protocols
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the methodology used to assess the mutagenic potential of this compound.[5][6]
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are used.
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.
-
Test Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Plate Incorporation Method:
-
0.1 mL of the appropriate bacterial culture is mixed with 0.1 mL of the test compound solution at various concentrations and 0.5 mL of the S9 mix or buffer.
-
2 mL of molten top agar (B569324) is added, and the mixture is poured onto minimal glucose agar plates.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.
In Vivo 14-Day Repeated-Dose Toxicity Study
This protocol outlines a general procedure for a subacute toxicity study in rodents, as was performed for this compound.[5][6]
-
Animal Model: Sprague-Dawley rats are a commonly used model. Animals are acclimatized for at least one week before the study begins.
-
Groups: Animals are divided into a control group (receiving the vehicle) and a treatment group (receiving the test article containing this compound).
-
Dosing: The test article is administered daily for 14 consecutive days. The route of administration (e.g., intravenous) should mimic the intended clinical use of the parent drug product.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of hematological parameters (e.g., red and white blood cell counts, hemoglobin) and clinical chemistry parameters (e.g., liver enzymes, kidney function markers).
-
Necropsy and Histopathology: All animals are subjected to a gross necropsy. Key organs are collected, weighed, and preserved for histopathological examination.
Workflow for toxicological evaluation.
Conclusion
References
- 1. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. drugs.com [drugs.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics of Omeprazole-N-oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the known aspects of omeprazole (B731) metabolism, highlights the role of Omeprazole-N-oxide, and outlines the detailed experimental protocols that would be necessary to elucidate its in vivo pharmacokinetic profile. While quantitative data tables for this compound cannot be presented due to the absence of source information, this document serves as a foundational resource for researchers aiming to investigate this specific area.
Omeprazole Metabolism: An Overview
Omeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two main isoforms responsible for its biotransformation are CYP2C19 and CYP3A4.[2] The metabolic pathways include hydroxylation, sulfoxidation, and N-oxidation. The formation of 5-hydroxyomeprazole by CYP2C19 and omeprazole sulfone by CYP3A4 are the most well-characterized pathways.
This compound is a recognized metabolite of omeprazole.[1] However, its quantitative contribution to the overall metabolism and its subsequent pharmacokinetic profile have not been extensively detailed in the available literature.
Experimental Protocols for In Vivo Pharmacokinetic Analysis of this compound
To determine the in vivo pharmacokinetics of this compound, a series of well-defined experiments would be required. The following sections detail the methodologies that could be employed.
Animal Studies
2.1.1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300 g) are a common model for pharmacokinetic studies due to their well-characterized physiology and ease of handling. Mice can also be utilized.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A period of acclimatization of at least one week is recommended.
-
Fasting: Animals should be fasted overnight prior to drug administration to minimize variability in absorption.
2.1.2. Drug Administration
-
Formulation: Omeprazole would be suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution, for oral administration. For intravenous administration, a solubilizing agent would be required.
-
Dose: A dose of 20 mg/kg for oral administration and 10 mg/kg for intravenous administration is a typical starting point based on previous omeprazole studies in rats.
-
Route of Administration:
-
Oral (PO): Administered via oral gavage.
-
Intravenous (IV): Administered as a bolus injection via the tail vein.
-
2.1.3. Sample Collection
-
Matrix: Blood will be the primary matrix for analysis.
-
Collection Schedule: Serial blood samples (approximately 0.25 mL) would be collected from the jugular or saphenous vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The resulting plasma should be stored at -80°C until analysis.
Analytical Methodology
A sensitive and specific analytical method is crucial for the quantification of this compound in plasma.
2.2.1. Sample Preparation
-
Protein Precipitation: A simple and effective method for plasma sample cleanup. Acetonitrile (B52724) is commonly used to precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extraction. A suitable organic solvent (e.g., ethyl acetate) would be used to extract this compound from the plasma.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated. A C18 or mixed-mode cartridge could be employed.
2.2.2. Bioanalytical Technique
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for the quantification of drugs and metabolites in biological matrices due to its high sensitivity and selectivity.
-
Chromatographic Separation: A C18 reversed-phase column would be used to separate this compound from endogenous plasma components and other omeprazole metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) would be optimized.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would be monitored.
-
2.2.3. Method Validation The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Data Analysis
The plasma concentration-time data for this compound would be analyzed using non-compartmental methods with software such as WinNonlin®. The key pharmacokinetic parameters to be determined would include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve extrapolated to infinity.
-
t½: Elimination half-life.
-
CL/F: Apparent total body clearance (for IV administration).
-
Vd/F: Apparent volume of distribution (for IV administration).
-
F: Bioavailability (by comparing AUC after oral and IV administration).
Data Presentation (Hypothetical)
As no quantitative data for the in vivo pharmacokinetics of this compound is currently available in the literature, the following tables are presented as templates for how such data would be structured for clear comparison once generated through the experimental protocols outlined above.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single 20 mg/kg Oral Dose of Omeprazole.
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax | ng/mL | Data Not Available |
| Tmax | h | Data Not Available |
| AUC0-t | ng·h/mL | Data Not Available |
| AUC0-inf | ng·h/mL | Data Not Available |
| t½ | h | Data Not Available |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single 10 mg/kg Intravenous Dose of Omeprazole.
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax | ng/mL | Data Not Available |
| AUC0-t | ng·h/mL | Data Not Available |
| AUC0-inf | ng·h/mL | Data Not Available |
| t½ | h | Data Not Available |
| CL | mL/h/kg | Data Not Available |
| Vd | L/kg | Data Not Available |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for an in vivo pharmacokinetic study and a simplified metabolic pathway for omeprazole.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Simplified metabolic pathway of Omeprazole.
Conclusion and Future Directions
While this compound is a recognized metabolite of omeprazole, there is a clear absence of published in vivo pharmacokinetic data for this compound. This represents a significant knowledge gap in the complete understanding of omeprazole's disposition in biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this crucial data. Future studies focusing on the quantitative analysis of this compound in preclinical species and, subsequently, in human subjects are warranted to fully elucidate its pharmacokinetic profile and its potential contribution to the overall pharmacology and toxicology of omeprazole. Such studies will be invaluable for drug development professionals and regulatory scientists in refining pharmacokinetic models and further ensuring the safe and effective use of omeprazole.
References
Toxicological Profile of Omeprazole-N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole-N-oxide is a known metabolite and a degradation impurity of omeprazole (B731), a widely used proton pump inhibitor.[1][2] As with any impurity or metabolite, a thorough understanding of its toxicological profile is crucial for ensuring the safety and efficacy of the parent drug. This technical guide provides a comprehensive overview of the available toxicological data on this compound, including summaries of key studies, experimental methodologies, and an exploration of potential biological pathways.
In Silico Toxicological Assessment
Initial computational assessments of this compound identified structural alerts for mutagenicity that were not present in the parent omeprazole molecule.[1] This finding categorized this compound as a Class 3 impurity according to ICH M7 guidelines, necessitating further toxicological evaluation to assess its genotoxic potential.[1]
In Vitro Toxicology
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
A bacterial reverse mutation assay, commonly known as the Ames test, was conducted to evaluate the mutagenic potential of this compound. The results of this study were negative, indicating that this compound did not induce mutations in the tested bacterial strains.[1][2]
Table 1: Summary of Ames Test Results for this compound
| Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA102) | Up to 1000 µ g/plate | With and without | Non-mutagenic | [1][2] |
In Vivo Toxicology
Repeated-Dose Toxicity: 14-Day Study in Rats
A 14-day repeated-dose oral toxicity study was performed in Sprague-Dawley rats to assess the potential systemic toxicity of this compound. The study concluded that this compound did not produce any significant toxicological effects under the tested conditions.[1]
Table 2: Summary of 14-Day Repeated-Dose Oral Toxicity Study of this compound in Rats
| Species/Strain | Dosage | Duration | Key Findings | Reference |
| Sprague-Dawley Rat | Not specified in available literature | 14 days | No mortality or treatment-related clinical signs of toxicity. No adverse effects on body weight, food consumption, hematology, clinical chemistry, or organ weights. No gross or histopathological abnormalities. | [1] |
Table 3: Hematological and Clinical Chemistry Parameters Evaluated in the 14-Day Rat Study (Representative List)
| Hematology | Clinical Chemistry |
| Red blood cell count | Alanine aminotransferase (ALT) |
| White blood cell count | Aspartate aminotransferase (AST) |
| Hemoglobin | Alkaline phosphatase (ALP) |
| Hematocrit | Blood urea (B33335) nitrogen (BUN) |
| Platelet count | Creatinine |
| Differential leukocyte count | Total protein |
| Albumin | |
| Glucose | |
| Cholesterol | |
| Triglycerides | |
| Electrolytes (Na+, K+, Cl-) |
Note: Specific quantitative data from this study are not publicly available. The table represents a standard panel of parameters typically evaluated in such studies.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on cellular signaling pathways. The primary focus of research has been on the parent compound, omeprazole. Omeprazole is known to irreversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells, which is its primary mechanism of action for reducing gastric acid secretion.[3][4] While it is plausible that this compound might interact with similar pathways, further research is required to elucidate its specific molecular targets and mechanisms of action.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Generalized Protocol
The Ames test is a widely used method for assessing the mutagenic potential of chemical substances. The following is a generalized protocol representative of the methodology likely employed for testing this compound.
Caption: Generalized workflow for the Ames test.
14-Day Repeated-Dose Oral Toxicity Study in Rats - Generalized Protocol
This type of study is designed to evaluate the toxicity of a substance after repeated administration over a 14-day period. The following diagram illustrates a typical experimental workflow.
Caption: Generalized workflow for a 14-day repeated-dose toxicity study.
Conclusion
References
Navigating the Genotoxic Landscape of Omeprazole-N-oxide: A Technical Guide for Drug Development Professionals
An In-depth Review of Available Data and a Framework for Future Assessment
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the current understanding of the genotoxicity of Omeprazole-N-oxide. As a known metabolite of the widely-used proton pump inhibitor omeprazole (B731), understanding its safety profile is critical for regulatory compliance and patient safety.[1][2][3] This document synthesizes the available genotoxicity data for the parent compound, omeprazole, outlines standard testing protocols, and provides a framework for the assessment of this compound in line with regulatory expectations.
Executive Summary
A thorough review of publicly available scientific literature and regulatory documents reveals a significant data gap: there are no specific genotoxicity studies published for this compound. Consequently, this guide focuses on the genotoxicity profile of the parent drug, omeprazole, as a surrogate starting point for risk assessment. Omeprazole has demonstrated mixed results in a standard battery of genotoxicity tests, showing positive findings in some assays for chromosomal damage and negative results in tests for gene mutations.[4][5] This profile underscores the necessity of evaluating major metabolites like this compound to ensure a complete understanding of the potential risks associated with omeprazole administration. Regulatory guidelines from bodies such as the FDA and the International Council for Harmonisation (ICH) emphasize the importance of assessing the genotoxic potential of drug metabolites that are found in humans.[6][7][8]
Genotoxicity Profile of Omeprazole: A Foundation for Assessment
The genotoxic potential of omeprazole has been evaluated in a range of in vitro and in vivo assays. The results are summarized below, providing a critical baseline for considering the potential liabilities of its metabolites.
Summary of Omeprazole Genotoxicity Data
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Gene Mutation | ||||
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | With and without S9 | Negative | [4] |
| In Vitro Mammalian Cell Gene Mutation Assay | Mouse Lymphoma L5178Y cells | With and without S9 | Negative | [4] |
| Chromosomal Damage | ||||
| In Vitro Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | Not specified | Positive | [4] |
| In Vivo Micronucleus Assay | Mouse Bone Marrow | N/A | Positive | [4] |
| In Vivo Chromosomal Aberration Assay | Mouse Bone Marrow | N/A | Positive | [4] |
| In Vivo Micronucleus Assay | Rat Liver and Bone Marrow | N/A | Weakly Positive (Liver) | [5] |
| Other Genotoxicity Endpoints | ||||
| In Vivo Unscheduled DNA Synthesis (UDS) Assay | Rat Liver | N/A | Negative | [4] |
Key Findings:
-
Omeprazole did not induce gene mutations in bacterial or mammalian cell systems.[4]
-
Evidence of clastogenicity (the ability to induce chromosomal breaks) was observed in both in vitro and in vivo assays using mammalian cells.[4]
-
One study indicated a weak genotoxic effect in the rat liver, suggesting potential for organ-specific effects.[5]
-
The mechanism of omeprazole's genotoxicity may be linked to the induction of oxidative stress.[9][10]
Standard Experimental Protocols for Genotoxicity Testing
In the absence of specific data for this compound, this section details the standard methodologies for the key assays that would be required to assess its genotoxic potential, based on regulatory guidelines.[6][8]
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a test article to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strains: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) or a fifth S. typhimurium strain (TA102).
-
Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (typically a 9,000 x g supernatant, or S9 fraction, from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).
-
Procedure: The test article, bacterial culture, and (if applicable) S9 mix are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.
In Vitro Mammalian Cell Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, membrane-bound DNA fragments that are left behind in the cytoplasm after cell division.
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.[11][12]
-
Treatment: Cells are exposed to a range of concentrations of the test article for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of division.[12]
-
Harvest and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.[12]
In Vivo Micronucleus Assay
This assay assesses chromosomal damage in a living animal, typically in the bone marrow.
Methodology:
-
Animal Model: Rodents, usually mice or rats, are used.
-
Dosing: The test article is administered via a clinically relevant route, typically in two or more doses spaced 24 hours apart.
-
Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow cells are flushed, smeared onto slides, and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.
Visualizing Experimental Workflows and Regulatory Pathways
To aid in the understanding of the genotoxicity testing process, the following diagrams illustrate a standard testing battery and the regulatory decision-making process for drug metabolites.
Caption: Standard workflow for a genotoxicity testing battery.
Caption: Decision tree for genotoxicity testing of drug metabolites.
Regulatory Perspective and Future Directions
Regulatory agencies require a thorough evaluation of a drug's genotoxic potential before it can be approved for human use.[13] This includes an assessment of major metabolites. The FDA's "Safety Testing of Drug Metabolites" guidance and ICH M3(R2) provide a framework for when and how to test metabolites.[6][8] Generally, if a metabolite is present at higher concentrations in humans than in the animal species used for toxicity testing (a "disproportionate" metabolite), it should be evaluated for genotoxicity.[6]
Given the absence of public data for this compound, the following steps are recommended:
-
Metabolite Profiling: Determine the relative exposure of this compound in humans versus the animal species used in omeprazole's non-clinical safety studies.
-
In Vitro Genotoxicity Battery: If this compound is a disproportionate human metabolite, a standard in vitro two-test battery is warranted. This should include a bacterial reverse mutation assay and an in vitro mammalian cell chromosomal damage assay (e.g., the micronucleus test).[6]
-
In Vivo Follow-up: If any of the in vitro assays yield a positive or equivocal result, an in vivo follow-up study, such as the rodent bone marrow micronucleus test, would be necessary to assess the relevance of the in vitro finding.[13]
Conclusion
While the genotoxicity of omeprazole has been a subject of investigation, its metabolite, this compound, remains uncharacterized in the public domain. The mixed findings for the parent compound, particularly the signals for chromosomal damage, highlight the importance of a thorough investigation of its major metabolites. By following established regulatory guidelines and employing the standard testing battery outlined in this guide, drug developers can effectively address this data gap, ensuring a comprehensive safety assessment and facilitating a smooth regulatory review process. The path forward requires a systematic evaluation, beginning with in vitro assays, to definitively characterize the genotoxic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 176219-04-8: Omeprazol-N-Oxide | CymitQuimica [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evaluation of omeprazole genotoxicity in a battery of in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. enamine.net [enamine.net]
- 13. FDA drafts guidance on follow up testing for drug candidates with mutagenic potential | RAPS [raps.org]
The Role of Omeprazole-N-oxide in Gastric Acid Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omeprazole (B731), a cornerstone in the treatment of acid-related gastric disorders, exerts its potent antisecretory effect through the irreversible inhibition of the H+/K+-ATPase, commonly known as the proton pump, in gastric parietal cells. This technical guide delves into the specific role of one of its metabolites, Omeprazole-N-oxide, in the context of gastric acid secretion. Based on a comprehensive review of the available scientific literature, this document establishes that this compound is a pharmacologically inactive metabolite with no significant direct contribution to the inhibition of gastric acid secretion. The primary activity resides with the parent compound, omeprazole, which undergoes metabolic inactivation in the liver. This guide provides a detailed analysis of the mechanism of action of omeprazole, quantitative data on its efficacy, and the experimental protocols utilized to elucidate its function, thereby clarifying the non-role of this compound.
Introduction: Omeprazole and Gastric Acid Secretion
Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining and plays a crucial role in digestion and defense against pathogens. The secretion of protons (H+) into the gastric lumen is mediated by the H+/K+-ATPase, an enzyme that exchanges potassium ions (K+) for H+ ions across the apical membrane of the parietal cell.[1] Omeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting this enzyme.[2][3] It is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active form, a sulfenamide (B3320178) derivative.[4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[5]
The Metabolic Fate of Omeprazole: The Formation of this compound
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[6] This metabolism results in the formation of several metabolites, including hydroxyomeprazole, omeprazole sulphone, and this compound.[7][8] this compound is recognized as a metabolite and a potential impurity in commercial preparations of omeprazole.[9] Its primary role in research is often as a reference standard for the identification and quantification of omeprazole metabolites during drug metabolism studies.[7]
The Role of this compound in Gastric Acid Secretion: A Matter of Inactivity
A critical point for drug development professionals and researchers is the pharmacological activity of drug metabolites. In the case of omeprazole, the scientific consensus is that its principal metabolites are pharmacologically inactive.[10] Approximately 80% of an orally administered dose of esomeprazole (B1671258) (the S-isomer of omeprazole) is excreted in the urine as inactive metabolites, with the remainder found in the feces.[10] While direct studies on the inhibitory activity of this compound on the H+/K+-ATPase are not extensively reported in the primary literature, the established inactivation of omeprazole through metabolism strongly indicates that this compound does not contribute to the inhibition of gastric acid secretion. The therapeutic effect is attributed solely to the parent drug, omeprazole, before its metabolic conversion.
Quantitative Data: Efficacy of Omeprazole
To provide a clear perspective on the potent activity of the parent compound, the following tables summarize key quantitative data regarding omeprazole's inhibitory effects on gastric acid secretion and H+/K+-ATPase activity.
Table 1: Inhibition of Gastric Acid Secretion by Omeprazole
| Parameter | Value | Condition | Reference |
| ED50 for stimulated acid secretion | 27 mg (single oral dose) | Pentagastrin-stimulated | [11] |
| Reduction in 24-h intragastric acidity | 97% | 20 mg once daily for 4 weeks in duodenal ulcer patients | [12][13] |
| Peak reduction in stimulated acid secretion | 80-100% | 20-40 mg/day, 6 hours after dose | [12] |
| Inhibition of nocturnal acid output | 43% (20 mg), 73% (40 mg), 91% (80 mg) | Single 08:00 h dose in duodenal ulcer patients |
Table 2: In Vitro Inhibition of H+/K+-ATPase by Omeprazole
| Parameter | Value | Experimental System | Reference |
| IC50 | 1.1 μM | Gastric microsomes (pH 6.1 incubation) | |
| IC50 | 16.4 µM | Gastric microsomes (pH 7.4 incubation) |
Signaling Pathways and Experimental Workflows
The mechanism of action of omeprazole involves its accumulation in the acidic canaliculi of parietal cells, followed by acid-catalyzed conversion to the active sulfenamide. This active form then covalently binds to and inhibits the H+/K+-ATPase.
Caption: Mechanism of action of omeprazole in a gastric parietal cell.
The logical workflow for investigating the role of a compound like this compound in gastric acid secretion would follow a multi-step process, starting from in vitro enzyme assays to in vivo models.
References
- 1. Omeprazole, a specific inhibitor of H+-K+-ATPase, inhibits bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Inhibiting gastric H(+)-K(+)-ATPase activity by omeprazole promotes degeneration and production of parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 10. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Omeprazole-N-oxide using a Stability-Indicating HPLC Method
Abstract
This application note details a robust and sensitive stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Omeprazole-N-oxide, a potential impurity and metabolite of Omeprazole. The described method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Omeprazole formulations. The protocol provides a clear and reproducible methodology, and the accompanying data is presented for easy interpretation.
Introduction
Omeprazole is a widely used proton pump inhibitor that is susceptible to degradation under certain conditions, leading to the formation of various related substances. This compound is one such potential impurity and metabolite.[1] Accurate quantification of this compound is essential to ensure the quality, safety, and efficacy of omeprazole-containing pharmaceutical products. This document outlines a validated HPLC method that effectively separates this compound from the parent drug and other degradation products.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV/Vis Detector |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Buffer (50 mM Ammonium (B1175870) acetate (B1210297), pH 5.0): Acetonitrile: Water (10:10:80 v/v/v)[2] |
| Mobile Phase B | Acetonitrile: Water (80:20 v/v)[2] |
| Gradient Program | Time (min) / % Mobile Phase A: 0/100, 10/80, 15/80, 30/20, 35/100, 45/100[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 302 nm[2][3] |
This compound has UV absorbance maxima at approximately 272 nm and 303 nm.[1] A detection wavelength of 302 nm is recommended for optimal sensitivity and specificity.[2][3]
Preparation of Solutions
Buffer Preparation (Mobile Phase A component): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to achieve a 50 mM concentration. Adjust the pH to 5.0 using a suitable acid or base (e.g., acetic acid or ammonium hydroxide).
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution of approximately 1 mg/mL.[1] Further dilute the stock solution with the mobile phase to prepare working standard solutions at desired concentrations for calibration.
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount in the mobile phase. For pharmaceutical formulations, a suitable extraction procedure may be required. For instance, crushed tablets or capsule contents can be dispersed in a suitable solvent, sonicated, and then filtered to remove excipients.
Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 | A linear response was observed over a concentration range of 0.02 µg/mL to 1.18 µg/mL with a correlation coefficient of 1.0000.[4][5] |
| Accuracy (Recovery) | 98.0% - 102.0% | N/A |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | N/A |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | N/A |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | N/A |
| Specificity | No interference from blank, placebo, or other related substances at the retention time of this compound. | The method is stability-indicating, with the ability to separate the analyte from degradation products.[6] |
Note: "N/A" indicates that specific quantitative data for this compound was not available in the searched literature, but the table provides the standard acceptance criteria for method validation.
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in the presence of Omeprazole and its other related substances. The method is specific, sensitive, and can be readily implemented in a quality control or research laboratory setting for the stability assessment of Omeprazole-containing products. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. scienceopen.com [scienceopen.com]
- 5. bio-integration.org [bio-integration.org]
- 6. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Omeprazole-N-oxide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and robust method for the sensitive and selective quantification of Omeprazole-N-oxide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a known impurity and potential metabolite of omeprazole (B731), a widely used proton pump inhibitor. Monitoring its levels is crucial for quality control in pharmaceutical formulations and for understanding the complete metabolic profile of omeprazole. The described protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic and mass spectrometric conditions have been optimized for high throughput and sensitivity, making this method suitable for pharmacokinetic studies, drug metabolism research, and quality control applications.
Introduction
Omeprazole is a proton pump inhibitor that effectively reduces gastric acid secretion and is widely prescribed for the treatment of acid-related disorders.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[1] this compound is identified as a related compound and potential impurity in omeprazole preparations. Its accurate quantification is essential for ensuring the quality and safety of the pharmaceutical product. Furthermore, understanding the in vivo formation and disposition of this compound can provide a more comprehensive picture of omeprazole's metabolic fate.
This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be rapid, reliable, and sensitive, meeting the requirements for regulated bioanalysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Omeprazole-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Omeprazole-d3 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography
Chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C[2]
-
Collision Gas: Argon
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 362.1 | 198.1 | 25 |
| Omeprazole-d3 (IS) | 349.1 | 201.1 | 22 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used. The precursor ion for this compound is derived from its molecular weight.
Table 2: Method Validation Summary - Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |
| Precision (RSD%) (at LLOQ, LQC, MQC, HQC) | < 15% |
| Mean Extraction Recovery | > 80% |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (e.g., Omeprazole-d3) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations covering the desired linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Visualizations
Metabolic Pathway of Omeprazole
The following diagram illustrates the metabolic pathway of omeprazole, highlighting the formation of its major metabolites and the position of this compound.
References
Application Notes and Protocols for In Vitro Assays Using Omeprazole-N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Omeprazole-N-oxide, a primary metabolite of the proton pump inhibitor omeprazole (B731), in in vitro assays. The information herein is intended to guide researchers in pharmacology, drug metabolism, and toxicology studies.
Introduction
This compound is a significant metabolite of omeprazole and a potential impurity in its commercial preparations.[1][2] As a metabolite, its characterization in vitro is crucial for understanding the overall pharmacological and toxicological profile of omeprazole. A key area of investigation for drug metabolites is their potential to cause drug-drug interactions (DDIs) through the inhibition of cytochrome P450 (CYP) enzymes.[3] These application notes focus on the in vitro evaluation of this compound as an inhibitor of major drug-metabolizing enzymes, CYP2C19 and CYP3A4.
Data Presentation: In Vitro Inhibition of Cytochrome P450 Enzymes
The inhibitory potential of this compound against CYP2C19 and CYP3A4 has been quantified through the determination of IC50 values. This data is essential for assessing the risk of drug-drug interactions.
| Compound | Enzyme | Substrate | IC50 (µM) | Reference |
| This compound | CYP2C19 | (S)-mephenytoin | >1000 | [4] |
| This compound | CYP3A4 | Midazolam | >1000 | [4] |
| Omeprazole (Control) | CYP2C19 | (S)-mephenytoin | 8.4 ± 0.6 | [5] |
| Omeprazole (Control) | CYP3A4 | Midazolam | 40 ± 4 | [5] |
Experimental Protocols
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against CYP2C19 and CYP3A4 activities in human liver microsomes (HLMs).
3.1.1. Materials and Reagents
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
CYP2C19 substrate: (S)-mephenytoin
-
CYP3A4 substrate: Midazolam
-
Positive control inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9, omeprazole for CYP2C19)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
3.1.2. Experimental Workflow Diagram
3.1.3. Step-by-Step Protocol [5]
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound (typically 7 concentrations ranging from 0.5 to 1000 µM).
-
Prepare the substrate solutions: 20 µM (S)-mephenytoin for CYP2C19 and 1 µM midazolam for CYP3A4.
-
Prepare the human liver microsome suspension at a final concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the this compound dilution, HLM suspension, and the respective substrate solution.
-
The final incubation volume for the CYP2C19 assay is 100 µL, and for the CYP3A4 assay is 150 µL.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration of NADPH, 1 mM).
-
-
Reaction Termination and Sample Processing:
-
After the desired incubation time (e.g., 15-30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the formation of the specific metabolite (4'-hydroxymephenytoin for CYP2C19 and 1'-hydroxymidazolam (B1197787) for CYP3A4) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity remaining at each this compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model.
-
Signaling and Metabolic Pathway
This compound is a product of the metabolism of omeprazole. Both the parent drug and its metabolites can interact with CYP450 enzymes, leading to potential inhibition.
References
Application Note and Protocol for Stability Testing of Omeprazole-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the stability testing of Omeprazole-N-oxide, a known impurity and metabolite of Omeprazole (B731). The methodologies outlined are based on the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction
Omeprazole, a proton pump inhibitor, is susceptible to degradation under various environmental conditions. This compound is one of its related compounds, and its stability profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Omeprazole. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][2] This application note details the protocol for forced degradation and long-term stability studies of this compound.
Experimental Protocols
Materials and Equipment
-
Reference Standard: this compound (purity ≥ 99%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Phosphate buffer components, Purified water.
-
Equipment: HPLC system with UV or PDA detector, pH meter, Analytical balance, Stability chambers, Photostability chamber, Volumetric flasks, Pipettes, Syringe filters (0.45 µm).
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 2.7 µm particle size[4] |
| Mobile Phase | A: 0.05 M Phosphate buffer (pH 7.4)B: AcetonitrileGradient: Time (min) | %B0 | 2015 | 6020 | 2025 | 20 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 302 nm[5][6] |
| Injection Volume | 10 µL |
| Standard Preparation | Accurately weigh and dissolve this compound in methanol to a final concentration of 100 µg/mL. |
| Sample Preparation | Dilute the stability samples with the mobile phase to a target concentration of 100 µg/mL. |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[2]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 4 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.[7]
-
After exposure, dissolve the sample in methanol and dilute with the mobile phase for analysis.
-
-
Photostability Testing:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]
-
A control sample should be stored in the dark under the same temperature and humidity conditions.
-
After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.
-
Data Presentation
The results from the forced degradation studies should be summarized to show the percentage degradation of this compound and the formation of any significant degradation products.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | No. of Degradation Products | Peak Area of Major Degradant (%) |
| 0.1 M HCl | 2 hours | 60°C | 15.2 | 2 | 8.5 (RRT 0.85) |
| 0.1 M NaOH | 4 hours | 60°C | 8.9 | 1 | 4.2 (RRT 0.92) |
| 3% H₂O₂ | 24 hours | Room Temp. | 25.6 | 3 | 12.1 (RRT 1.15) |
| Thermal (Solid) | 48 hours | 80°C | 5.4 | 1 | 2.1 (RRT 0.95) |
| Photolytic | 1.2 million lux hrs | Room Temp. | 18.7 | 2 | 9.8 (RRT 1.08) |
RRT: Relative Retention Time
Long-Term and Accelerated Stability Testing Protocol
Long-term and accelerated stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions.[3][8]
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months[8]
-
Accelerated: 0, 3, and 6 months
-
-
Procedure:
-
Package the this compound substance in containers that simulate the proposed marketing packaging.
-
Place the samples in the respective stability chambers.
-
At each time point, withdraw samples and analyze them using the validated HPLC method for purity, impurities, and any other specified tests.
-
Visualization
Experimental Workflow Diagram
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. upm-inc.com [upm-inc.com]
- 4. selectscience.net [selectscience.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. banglajol.info [banglajol.info]
- 7. Kinetics of omeprazole degradation in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. farmaciajournal.com [farmaciajournal.com]
Application Note: Quantification of Omeprazole-N-oxide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Omeprazole-N-oxide, a metabolite of the proton pump inhibitor omeprazole (B731), in human plasma samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high sensitivity and selectivity. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Representative data for method performance, including linearity, precision, and accuracy, are provided to guide researchers in establishing this assay in their laboratories.
Introduction
Omeprazole is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including 5-hydroxyomeprazole, omeprazole sulfone, and this compound.[1] Accurate quantification of these metabolites in plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding inter-individual variability in drug response.[2] this compound is a recognized metabolite and a potential impurity in omeprazole preparations.[1] This document provides a comprehensive methodology for the selective and sensitive quantification of this compound in human plasma using LC-MS/MS.
Metabolic Pathway of Omeprazole
Omeprazole undergoes extensive metabolism to form its major metabolites. The formation of this compound involves the oxidation of the pyridine (B92270) nitrogen atom.
Experimental Protocol
This protocol is intended as a guideline and may require optimization for specific laboratory instrumentation and conditions.
Materials and Reagents
-
This compound reference standard
-
Omeprazole-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
-
Data acquisition and processing software
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute a stock solution of Omeprazole-d3 with acetonitrile.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm)[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed):
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound 362.1 198.1 | Omeprazole-d3 (IS) | 349.1 | 201.1 |
Note: The molecular ion of this compound is [M+H]+ at m/z 362.1. The proposed product ion is based on the common fragmentation pattern of omeprazole, which involves the formation of the mercaptobenzimidazole moiety at m/z 198.1.[3]
Method Performance Characteristics (Illustrative)
The following tables summarize the expected performance characteristics of this method. These values are for guidance and should be experimentally determined during method validation.[4]
Table 1: Linearity and Sensitivity
| Parameter | This compound |
| Calibration Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 150 | < 8 | 92 - 108 | < 8 | 92 - 108 |
| High | 750 | < 8 | 92 - 108 | < 8 | 92 - 108 |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 |
Table 4: Stability
| Condition | Duration | Stability (% of initial) |
| Bench-top (Room Temp) | 4 hours | > 90 |
| Freeze-thaw Cycles | 3 cycles | > 90 |
| Long-term (-80°C) | 30 days | > 90 |
Note: Omeprazole is known to be unstable in acidic conditions and sensitive to light and heat.[5][6] Similar precautions should be taken when handling this compound samples.
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol ensures ease of use and reliability of the results. This method is well-suited for applications in clinical and preclinical research, including pharmacokinetic and drug metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols: Omeprazole-N-oxide as an Impurity in Omeprazole Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole (B731), a widely used proton pump inhibitor, can degrade during synthesis, formulation, and storage to form various impurities. One such critical impurity is Omeprazole-N-oxide.[1] As a metabolite and potential impurity, the presence of this compound in omeprazole formulations is a key parameter for quality control to ensure the safety and efficacy of the final drug product.[2] These application notes provide detailed methodologies for the identification, quantification, and toxicological assessment of this compound.
Chemical Information
| Characteristic | Value |
| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
| CAS Number | 176219-04-8 |
| Molecular Formula | C17H19N3O4S |
| Molecular Weight | 361.42 g/mol |
Quantitative Analysis of this compound
The accurate quantification of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common analytical techniques.
Summary of Analytical Method Performance
| Parameter | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) | 0.01 ppm - 0.1 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.04 ppm - 1.1 µg/mL | 0.4 ng/mL |
| Linearity Range | 0.18 - 0.72 ppm | 25 - 600 ng/mL |
| Recovery | 98% - 102% | Not specified |
| Precision (%RSD) | < 3% | 2.2 - 7.5% |
Note: Values are compiled from various studies and may vary depending on the specific method and instrumentation.[3]
Experimental Protocols
Protocol 1: Quantification of this compound in Omeprazole Formulations by RP-HPLC
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of omeprazole and this compound.
4.1.1. Materials and Reagents
-
Omeprazole Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate buffer (pH 7.6)
-
Water (HPLC grade)
-
Omeprazole tablets/capsules
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | InertSustain® C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate buffer pH 7.6 (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4.1.3. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.18 to 0.72 ppm).[3]
4.1.4. Sample Preparation
-
Weigh and finely powder a representative number of omeprazole tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of omeprazole and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
4.1.5. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of Omeprazole
Forced degradation studies are essential to understand the formation of this compound under various stress conditions.
4.2.1. Acidic Degradation
-
Dissolve omeprazole in 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 1.5 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Analyze the resulting solution by HPLC or LC-MS to identify and quantify the degradation products. Omeprazole shows significant degradation under acidic conditions.
4.2.2. Basic Degradation
-
Dissolve omeprazole in 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Analyze the resulting solution. Omeprazole shows mild degradation under basic conditions.
4.2.3. Oxidative Degradation
-
Dissolve omeprazole in a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Keep the solution at room temperature for a specified period.
-
Analyze the resulting solution. Both omeprazole and its N-oxide can be observed.
4.2.4. Thermal Degradation
-
Expose solid omeprazole to dry heat (e.g., 105°C) for a specified duration.
-
Dissolve the heat-treated sample in a suitable solvent.
-
Analyze the resulting solution.
Synthesis of this compound Reference Standard
A reliable reference standard is crucial for accurate quantification. This compound can be synthesized from 4-Methoxy-2,3,5-trimethylpyridine N-oxide through a multi-step process.[4]
Toxicological Assessment
Toxicological evaluation of impurities is a critical step in drug development. In silico predictions, in vitro, and in vivo studies have been conducted to assess the safety of this compound.
Summary of Toxicological Findings:
-
In Silico Prediction: QSAR platforms indicated structural alerts for this compound, classifying it as a class 3 impurity requiring further testing.[5]
-
Ames Test: this compound was found to be non-mutagenic in five S. typhimurium strains at concentrations up to 1000 µ g/plate .[5]
-
In Vivo Study: A 14-day repeated-dose toxicity study in rats showed no mortality or adverse effects on various physiological parameters.[5]
Based on these findings, this compound is considered to not pose a significant genotoxic or systemic toxicity risk under the tested conditions.[5]
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in pharmaceutical formulations.
References
Synthesis of Omeprazole-N-oxide for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the synthesis of Omeprazole-N-oxide, a key metabolite of the widely used proton pump inhibitor, omeprazole (B731). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacology, providing a step-by-step guide for the laboratory-scale synthesis and characterization of this important compound for research purposes.
Introduction
This compound is a primary metabolite of omeprazole, formed in the body through the action of cytochrome P450 enzymes.[1][2][3] As a significant component in the metabolic profile of omeprazole, the availability of pure this compound is crucial for a variety of research applications. These include its use as a reference standard in pharmacokinetic and drug metabolism studies, for the investigation of potential off-target effects, and in the study of drug-drug interactions involving the CYP enzyme system.[1][2][3] Understanding the synthesis and properties of this metabolite is therefore of high importance for a complete understanding of omeprazole's pharmacology.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate pyridine (B92270) precursor. The overall synthetic strategy involves three key transformations:
-
N-oxidation of the Pyridine Ring: The synthesis commences with the N-oxidation of a substituted pyridine derivative.
-
Nucleophilic Substitution: This is followed by a condensation reaction between the N-oxidized pyridine intermediate and a benzimidazole (B57391) thiol.
-
Sulfoxidation: The final step involves the selective oxidation of the sulfide (B99878) linkage to the corresponding sulfoxide (B87167).
A schematic of the overall synthesis is presented below:
Experimental Protocols
The following protocols provide detailed methodologies for each of the key synthetic steps.
Step 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide
This initial step involves the N-oxidation of the pyridine starting material.
Protocol:
-
Dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine in a suitable solvent such as dichloromethane.[4]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane to the cooled solution.
-
Maintain the reaction mixture at 0-5 °C and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining m-CPBA, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value | Reference |
| Starting Material | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | [4] |
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | [4] |
| Solvent | Dichloromethane | [4] |
| Temperature | 0-5 °C | [4] |
| Reaction Time | 1-2 hours | [4] |
| Typical Yield | ~52% | [4] |
Step 2: Synthesis of 2-[[(4-Methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole
This step involves the condensation of the N-oxide intermediate with 2-mercapto-5-methoxybenzimidazole.
Protocol:
-
To a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide in dimethylformamide (DMF), add 2-mercapto-5-methoxybenzimidazole and potassium carbonate.[4]
-
Stir the reaction mixture at ambient temperature for 12-18 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude sulfide product.
-
The product can be further purified by recrystallization.
| Parameter | Value | Reference |
| Starting Materials | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide, 2-Mercapto-5-methoxybenzimidazole | [4] |
| Reagent | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | Dimethylformamide (DMF) | [4] |
| Temperature | Ambient | [4] |
| Reaction Time | 12-18 hours | [4] |
| Typical Yield | Good | [4] |
Step 3: Synthesis of this compound
The final step is the selective oxidation of the sulfide to the sulfoxide.
Protocol:
-
Dissolve the sulfide intermediate from Step 2 in dichloromethane and cool the solution to 0 °C.[4]
-
Slowly add a solution of m-CPBA (1.0 equivalent) in dichloromethane.
-
Stir the reaction at 0 °C for 1 hour.[4] The reaction should be carefully monitored to avoid over-oxidation to the sulfone.
-
After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography to yield the final product. A mixture of the desired sulfoxide (~90%) and the sulfone byproduct (~10%) is often obtained and requires careful purification.[4]
| Parameter | Value | Reference |
| Starting Material | 2-[[(4-Methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole | [4] |
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | [4] |
| Solvent | Dichloromethane | [4] |
| Temperature | 0 °C | [4] |
| Reaction Time | 1 hour | [4] |
| Product Ratio | Sulfoxide (~90%), Sulfone (~10%) | [4] |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₉N₃O₄S | [5] |
| Molecular Weight | 361.42 g/mol | [5] |
| CAS Number | 176219-04-8 | [5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (commercially available) | [6] |
| UV/Vis (λmax) | 272, 303 nm | [6] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ ppm) of intermediate 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide: 8.06 (s, 1H, Ar-H), 4.93 (s, 2H, CH₂), 3.77 (s, 3H, OCH₃), 2.36 (s, 3H, CH₃), 2.24 (s, 3H, CH₃).[4]
-
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be compared with literature data for omeprazole and its metabolites.[2]
Biological Context and Signaling Pathways
This compound is a significant metabolite of omeprazole and its primary biological relevance lies in its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 system.
Inhibition of CYP Enzymes:
Omeprazole and its metabolites, including the N-oxide, are known to be inhibitors of CYP2C19 and CYP3A4.[1][2][3] This inhibition is a critical factor in potential drug-drug interactions, where the co-administration of omeprazole can affect the metabolism of other drugs cleared by these enzymes. The N-oxide metabolite contributes to the overall inhibitory profile of omeprazole.[1]
While the direct effects of this compound on other cellular signaling pathways are not as extensively studied as the parent compound, it is important to consider that metabolites can sometimes possess their own unique biological activities. Further research is warranted to explore the potential for this compound to modulate other cellular targets.
Conclusion
This application note provides a detailed guide for the synthesis and characterization of this compound for research purposes. The provided protocols, data tables, and diagrams offer a comprehensive resource for scientists working in drug development and related fields. The availability of a reliable synthetic route for this key metabolite will facilitate further research into the pharmacology, metabolism, and potential biological activities of omeprazole and its derivatives.
References
- 1. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of omeprazole inhibition towards rat liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
Application Notes and Protocols for Omeprazole-N-oxide Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of Omeprazole-N-oxide powder in a research and development setting. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a metabolite of the proton pump inhibitor Omeprazole (B731) and is also considered a potential impurity in Omeprazole preparations.[1][2] It is a white to off-white solid.[3] As a key reference standard in pharmaceutical research, understanding its chemical and physical properties is essential for its correct handling and for obtaining reliable analytical data.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Chemical Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [4] |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [4] |
| Molecular Weight | 361.4 g/mol | [4][5] |
| CAS Number | 176219-04-8 | [4] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [4] |
| UV/Vis. (λmax) | 272, 303 nm | [4] |
| Melting Point | 173-175°C | [6] |
Safety, Handling, and Storage
3.1. Safety Precautions
This compound should be handled with care. It is classified as harmful if swallowed and may cause serious eye irritation.[5] It is recommended to handle the powder in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][7] Avoid inhalation of the powder and contact with skin and eyes.[4]
3.2. Storage Conditions
This compound is sensitive to light, heat, and moisture.[8][9] For long-term storage, the compound should be stored at -20°C .[4] Under these conditions, it is reported to be stable for at least four years.[4] The container should be tightly sealed to prevent moisture uptake.
3.3. Handling of Powder
Given that Omeprazole sodium is hygroscopic, this compound powder should be handled as a potentially hygroscopic material.[8]
-
Weighing: To minimize moisture absorption, weighing should be performed as quickly as possible in an environment with controlled humidity. If a low-humidity environment is not available, consider using a glove box with a desiccant.
-
Aliquoting: For frequent use, it is advisable to aliquot the powder into smaller, single-use vials to avoid repeated opening and closing of the main stock container.
Solubility and Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 1 mg/mL.[4] It is also reported to be slightly soluble in methanol.
Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 1 mg/mL.
-
To aid dissolution, the solution can be gently vortexed or sonicated.
-
It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before preparing the solution to minimize oxidative degradation.[4]
-
Store the stock solution in a tightly sealed vial at -20°C. For aqueous experimental conditions, further dilutions should be made immediately before use.
Stability
While specific quantitative stability data for this compound powder under various stress conditions is not extensively available in the literature, forced degradation studies of Omeprazole indicate that its derivatives, including the N-oxide, are formed under acidic, basic, oxidative, and photolytic stress.[10][11][12]
Recommended Protocol for a Preliminary Stability Study:
To assess the stability of this compound powder, a forced degradation study can be performed according to ICH guidelines.
-
Sample Preparation: Accurately weigh samples of this compound powder into separate, appropriate containers.
-
Stress Conditions:
-
Thermal Stability: Expose the powder to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Humidity: Expose the powder to different relative humidity conditions (e.g., 75% RH and 90% RH) at a controlled temperature (e.g., 25°C or 40°C).
-
Photostability: Expose the powder to a light source according to ICH Q1B guidelines, with a control sample protected from light.[13]
-
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method (see Section 7) to quantify the remaining this compound and detect the formation of any degradation products.
Metabolic Pathway
Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[14][15] The formation of this compound is a result of the oxidation of the pyridine (B92270) ring of Omeprazole.
Experimental Protocols
7.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following is a general protocol for a stability-indicating reversed-phase HPLC method adapted from literature for the analysis of Omeprazole and its impurities.[3][10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate Buffer (pH adjusted to 7.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 285 nm |
| Injection Volume | 20 µL |
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in DMSO at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
Sample Preparation:
-
Accurately weigh and dissolve the this compound powder sample in DMSO to a known concentration (e.g., 1 mg/mL).
-
Dilute the sample solution with the mobile phase to a final concentration within the linear range of the assay.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Analysis:
7.2. Hygroscopicity Testing Protocol
This protocol provides a general procedure for assessing the hygroscopicity of this compound powder.
-
Initial Weighing: Accurately weigh a sample of the powder (approximately 10-20 mg) in a tared, shallow weighing bottle.
-
Drying: Dry the sample to a constant weight in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide) at room temperature.
-
Exposure to Humidity: Place the weighing bottle with the dried sample in a controlled humidity chamber (e.g., 25°C and 80% relative humidity).
-
Weight Measurement: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the sample from the chamber and immediately weigh it.
-
Calculation: Calculate the percentage of water absorbed by the powder at each time point.
-
Classification: Based on the percentage of water absorbed, the hygroscopicity can be classified according to pharmacopeial standards.
Disposal
Dispose of this compound waste according to local, state, and federal regulations for chemical waste. It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. diva-portal.org [diva-portal.org]
- 14. impactfactor.org [impactfactor.org]
- 15. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols: Solubility of Omeprazole-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole-N-oxide is a metabolite of omeprazole (B731), a widely used proton pump inhibitor.[1][2] Understanding its solubility in various solvents is crucial for a wide range of applications, including in vitro and in vivo studies, formulation development, and analytical method development. This document provides an overview of the known solubility of this compound, along with a detailed protocol for determining its solubility in solvents relevant to your research.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₃O₄S |
| Molecular Weight | 361.4 g/mol [3] |
| Appearance | White to off-white solid[4] |
| Melting Point | 172-175°C (decomposes)[5][6] |
Solubility Data of this compound
Quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. The compound is generally described as having moderate solubility in organic solvents and limited solubility in water.[7]
The following table summarizes the currently available solubility data for this compound.
Table 1: Known Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Dimethyl sulfoxide (B87167) (DMSO) | ~ 1 mg/mL | Not specified |
| Methanol (B129727) | Slightly soluble (especially when heated) | Not specified |
Researchers are encouraged to experimentally determine the solubility in their specific solvent systems using the protocols outlined in this document.
Solubility Data of Omeprazole (Parent Compound) for Reference
For informational purposes, the solubility of the parent compound, omeprazole, is provided below. While this compound's solubility will differ due to the presence of the N-oxide group, this data can serve as a useful reference point for solvent selection.
Table 2: Solubility of Omeprazole
| Solvent | Solubility |
| Water | 0.5 mg/mL[8][9][10] |
| Ethanol | 4.5 mg/mL[8][9] |
| Methanol | Freely soluble[11] |
| Dimethyl sulfoxide (DMSO) | >19 mg/mL[8] |
| Acetone | Slightly soluble[11] |
| Isopropanol | Slightly soluble[11] |
| Methylene Chloride | Soluble[12] |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[13][14][15][16][17]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., purified water, phosphate (B84403) buffer solutions of various pH, ethanol, methanol, acetonitrile)
-
Volumetric flasks
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Accurately add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[14]
-
To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of subsequent measurements does not significantly change.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To ensure all undissolved solids are removed, either centrifuge the aliquot at a high speed or filter it through a syringe filter (e.g., 0.22 µm). This step is critical to avoid artificially high solubility readings.
-
Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile (B52724) or methanol is often a good starting point for omeprazole and its derivatives.[18][19][20][21][22]
-
Prepare a series of standard solutions of this compound of known concentrations to construct a calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Signaling Pathway Considerations
As this compound is a metabolite of omeprazole, its biological activity is of interest. Omeprazole itself is a proton pump (H+/K+ ATPase) inhibitor, which is central to its mechanism of action in reducing gastric acid secretion. While the direct interaction of this compound with this pathway is a subject for further research, the fundamental pathway is depicted below.
Caption: Simplified mechanism of action of Omeprazole.
Conclusion
The solubility of this compound is a key parameter for its use in research and development. While comprehensive quantitative data is sparse, the provided protocols offer a robust framework for its determination in various solvent systems. Accurate and reproducible solubility data generated through these methods will facilitate further investigation into the properties and applications of this important metabolite.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. usbio.net [usbio.net]
- 6. labsolu.ca [labsolu.ca]
- 7. CAS 176219-04-8: Omeprazol-N-Oxide | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Omeprazole | 73590-58-6 [chemicalbook.com]
- 10. Omeprazole CAS#: 73590-58-6 [m.chemicalbook.com]
- 11. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. quora.com [quora.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. who.int [who.int]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Validation of RP-HPLC Method for Determination of Omeprazole in Dissolution Media and Application to Study in-vitro Release from Solid- SNEDDS | Bentham Science [benthamscience.com]
- 21. researchgate.net [researchgate.net]
- 22. banglajol.info [banglajol.info]
Troubleshooting & Optimization
Technical Support Center: Omeprazole-N-oxide Degradation Pathways
Welcome to the Technical Support Center for Omeprazole-N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental study of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a known metabolite and a potential impurity in omeprazole (B731) drug substances and products.[1][2] Understanding its degradation pathways is crucial for several reasons:
-
Impurity Profiling: Regulatory agencies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure their safety and efficacy.
-
Stability-Indicating Methods: Developing analytical methods that can separate the drug substance from its degradation products is essential for stability studies.
-
Formulation Development: Knowledge of degradation pathways helps in developing stable formulations by avoiding conditions that promote degradation.
Q2: What are the typical stress conditions under which the degradation of omeprazole and its related substances, including this compound, is studied?
Forced degradation studies for omeprazole are typically conducted under the following conditions as per International Council for Harmonisation (ICH) guidelines:
-
Base Hydrolysis: Using bases such as 0.1 N NaOH.[5]
-
Oxidative Degradation: Employing oxidizing agents like 3% hydrogen peroxide.
-
Thermal Degradation: Exposing the substance to dry heat.[6]
-
Photolytic Degradation: Exposing the substance to UV or fluorescent light.[5]
While these studies primarily focus on the parent drug, omeprazole, they provide insights into the conditions under which this compound might also degrade.
Q3: Are there any known degradation products specific to this compound?
Currently, publicly available literature does not extensively detail the specific degradation products arising directly from this compound under forced degradation conditions. Most studies focus on the degradation of the parent compound, omeprazole, where this compound is identified as a degradation product itself. Further research is needed to elucidate the subsequent degradation pathways of this compound.
Troubleshooting Guides
Problem 1: Difficulty in separating this compound from other degradation products, particularly Omeprazole Sulfone.
Background: A significant challenge in the analysis of omeprazole degradation is the co-elution or poor separation of this compound and Omeprazole Sulfone. These two compounds are isobaric, meaning they have the same molecular mass, making their differentiation by mass spectrometry alone difficult without adequate chromatographic separation.[3][4][7]
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: The chosen HPLC/UPLC method may not have sufficient resolving power.
-
Inadequate pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like omeprazole and its derivatives.
-
Solution: Experiment with different pH values of the aqueous portion of the mobile phase. Maintaining a pH in the neutral to alkaline range (pH > 7.0) is often recommended to improve the stability of omeprazole and its related substances during analysis.[8]
-
-
Incorrect Detection Wavelength: The UV detection wavelength may not be optimal for distinguishing between the two compounds.
-
Solution: Utilize a photodiode array (PDA) detector to examine the UV spectra of the eluting peaks. While isobaric, this compound and Omeprazole Sulfone may have slight differences in their UV absorption maxima, which can aid in their identification.
-
Problem 2: Unexpected peaks or high baseline noise in the chromatogram during stability studies.
Background: The appearance of unknown peaks or a noisy baseline can indicate ongoing degradation of the analyte or interaction with the analytical system.
Possible Causes and Solutions:
-
On-Column Degradation: Omeprazole and its N-oxide derivative are known to be labile, especially under acidic conditions.
-
Solution: Ensure the mobile phase is not acidic, if possible. Use a neutral or slightly alkaline mobile phase. Also, minimize the residence time of the sample on the column by using a faster flow rate or a shorter column if resolution is not compromised.
-
-
Oxidative Degradation: The presence of dissolved oxygen in the mobile phase can lead to oxidative degradation of the analytes.
-
Solution: Degas the mobile phase thoroughly before use and consider using an in-line degasser.[8]
-
-
Contaminated Solvents or Reagents: Impurities in the solvents or reagents can introduce extraneous peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study for Omeprazole (to generate this compound)
This protocol outlines a general procedure for the forced degradation of omeprazole, which will generate this compound among other degradation products.
Materials:
-
Omeprazole standard
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
Procedure:
-
Acid Degradation:
-
Dissolve a known amount of omeprazole in a minimal amount of methanol and dilute with 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 1.5 hours).[3]
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration with the mobile phase.
-
-
Base Degradation:
-
Dissolve a known amount of omeprazole in a minimal amount of methanol and dilute with 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve a known amount of omeprazole in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid omeprazole in a hot air oven at a specified temperature (e.g., 105 °C) for a defined duration.
-
Dissolve the sample in a suitable solvent and dilute to a final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of omeprazole to UV light (e.g., 254 nm) for a specified duration.
-
Dilute to a final concentration with the mobile phase.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method coupled with MS detection to identify and characterize the degradation products, including this compound.
Data Presentation
Table 1: Known Degradation Products of Omeprazole and their Masses
| Peak ID | Compound Name | Mass (M+H)⁺ |
| 1 | Omeprazole | 346.4 |
| 2 | 5-methoxy-2-benzimidazole-2-thiol | 181.2 |
| 3 | Omeprazole Sulphide | 330.4 |
| 4 | Omeprazole Desmethoxy | 316.4 |
| 5/6 | Omeprazole Related Compound F/G | 312.4 |
| 7/8 | Omeprazole Sulphone | 362.4 |
| 7/8 | This compound | 362.4 |
Data sourced from a forced degradation study of Omeprazole.[3]
Visualizations
Caption: Workflow for Forced Degradation and Analysis of Omeprazole.
Caption: Troubleshooting Poor Separation of Isobaric Impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Enhancing the Stability of Omeprazole-N-oxide in Solution
Disclaimer: Scientific literature extensively details the stability of omeprazole (B731). However, specific data on the stability of its metabolite, Omeprazole-N-oxide, in solution is limited. The following guidance is largely extrapolated from the known stability profile of the parent compound, omeprazole, and should be adapted and verified experimentally for your specific research needs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly degrading. What are the most likely causes?
A1: Based on the behavior of its parent compound, omeprazole, the degradation of this compound in solution is likely influenced by several factors:
-
Acidic pH: Omeprazole is notoriously unstable in acidic conditions (pH < 7.4). It is reasonable to assume that this compound is also susceptible to acid-catalyzed degradation.[1][2]
-
Elevated Temperature: Heat can accelerate the degradation of omeprazole.[3][4] Storing solutions at elevated temperatures, even room temperature for extended periods, can lead to significant loss of the compound.
-
Light Exposure: Omeprazole is known to be sensitive to light.[5] Exposure of your this compound solution to ambient or UV light can induce photodegradation.
-
Oxidative Stress: While omeprazole is relatively stable under oxidative conditions, this may not be the case for its N-oxide metabolite.[6]
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While specific studies on this compound are lacking, omeprazole exhibits maximum stability in alkaline conditions, with a pH above 9.5 being ideal.[2] It is highly recommended to prepare and store your this compound solutions in a similarly alkaline environment to minimize degradation. The degradation of omeprazole follows pseudo-first-order kinetics and is acid-catalyzed.[7]
Q3: Are there any recommended stabilizers for this compound solutions?
A3: For omeprazole, alkaline agents are commonly used as stabilizers in liquid formulations. These agents help to maintain a pH where the compound is more stable. The same principle can be applied to this compound solutions:
-
Sodium Bicarbonate: An 8.4% sodium bicarbonate solution is frequently used to prepare stable oral suspensions of omeprazole.[2]
-
Magnesium Oxide: This basic oxide can create a stable alkaline microenvironment, protecting omeprazole from acidic hydrolysis and potentially oxidative degradation.[8]
It is advisable to test the compatibility and effectiveness of these stabilizers with this compound in your specific experimental setup.
Q4: What are the best practices for storing this compound solutions?
A4: To maximize the shelf-life of your this compound solutions, adhere to the following storage conditions, extrapolated from best practices for omeprazole:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C).[2][9] For long-term storage of the solid compound, -20°C is recommended.[10]
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[5]
-
pH: Ensure the solution is buffered to an alkaline pH (ideally > 9.5).
-
Inert Atmosphere: For long-term storage, purging the headspace of the storage container with an inert gas like nitrogen or argon can help prevent potential oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Acidic pH of the solvent or buffer. | Measure the pH of your solution. Adjust to an alkaline pH (ideally > 9.5) using a suitable buffer or by adding a stabilizer like sodium bicarbonate. |
| Elevated storage temperature. | Store solutions at refrigerated temperatures (2-8°C). Avoid leaving solutions at room temperature for extended periods. | |
| Exposure to light. | Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. | |
| Change in color of the this compound solution (e.g., turning brown). | Degradation of the compound. | This is a visual indicator of degradation. Discard the solution and prepare a fresh one, paying close attention to pH, temperature, and light protection.[11] |
| Precipitation in the solution. | Poor solubility at the current pH or temperature. | This compound is soluble in DMSO.[10] For aqueous solutions, ensure the pH is alkaline, which can improve the solubility of the parent compound, omeprazole. You may need to optimize the solvent system or use co-solvents. |
| Inconsistent results in bioassays. | Degradation of the compound leading to lower active concentration. | Prepare fresh solutions before each experiment. Implement stringent stability-indicating analytical methods (e.g., HPLC) to confirm the concentration of this compound before use. |
Data Presentation
The following tables summarize the stability of the parent compound, omeprazole, under various conditions. This data can serve as a starting point for designing stability studies for this compound.
Table 1: Effect of pH on Omeprazole Stability
| pH | Half-life (t½) at 25°C | Reference |
| 5.0 | 43 minutes | [7] |
| 7.0 | ~14 hours | [12] |
| 10.0 | 2.8 months | [7] |
| 11.0 | Most stable | [12] |
Table 2: Effect of Temperature on Omeprazole Stability in Oral Suspension (pH > 9)
| Storage Temperature | Stability (>90% remaining) | Reference |
| 25°C (Room Temperature) | 14 days | [2] |
| 4°C (Refrigerated) | 150 days | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability, based on methods used for omeprazole.
Materials:
-
This compound (solid)
-
8.4% (w/v) Sodium Bicarbonate solution, sterile
-
DMSO (optional, for initial solubilization)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pH meter
Procedure:
-
If this compound is not readily soluble in the aqueous buffer, first dissolve a weighed amount in a minimal volume of DMSO.
-
Add the 8.4% sodium bicarbonate solution to the dissolved this compound to achieve the desired final concentration.
-
Gently vortex to ensure homogeneity.
-
Measure the pH of the final solution and ensure it is in the alkaline range (ideally > 9.5). Adjust with dilute NaOH or HCl if necessary, though the bicarbonate solution should provide sufficient buffering.
-
Aliquot the solution into amber vials to protect from light.
-
For long-term storage, purge the headspace with an inert gas before sealing.
-
Store at 2-8°C for short-term use or -20°C for longer-term storage.
Protocol 2: Stability Testing of this compound Solution by HPLC
This protocol outlines a general method for assessing the stability of your this compound solution over time.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer)[11]
-
Reference standard of this compound
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the this compound solution, dilute an aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample and a known concentration of the reference standard onto the HPLC system.
-
Determine the initial concentration of this compound.
-
-
Incubation:
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution.
-
Dilute and analyze by HPLC as in the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. meixi-mgo.com [meixi-mgo.com]
- 9. Stability of Omeprazole Extemporaneous Oral Solution in Chopin Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Omeprazole-N-oxide HPLC Analysis
Welcome to the Technical Support Center for the HPLC analysis of Omeprazole-N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve problems in your experiments.
Question 1: Why am I observing significant peak tailing with my this compound peak?
Answer:
Peak tailing for this compound, a compound with a basic pyridine (B92270) moiety, is often caused by secondary interactions with the stationary phase. The primary cause is typically the interaction of the basic nitrogen atom with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1] This leads to a mixed-mode retention, causing some analyte molecules to lag behind and create an asymmetrical peak.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their interaction with the protonated this compound.[1] However, ensure your column is stable at low pH.
-
Use an End-Capped Column: Employing a high-quality, end-capped C18 or C8 column can significantly reduce the number of available free silanol groups.[2]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[2]
-
Reduce Sample Concentration: Column overload can lead to peak tailing. Try reducing the concentration of your sample or the injection volume.[2]
Question 2: My retention times for this compound are shifting between injections. What could be the cause?
Answer:
Inconsistent retention times are typically indicative of a lack of equilibrium in the HPLC system or changes in the mobile phase composition or flow rate.[2] Given the nature of omeprazole (B731) and its derivatives, degradation in the sample solution can also lead to shifts in retention.
Troubleshooting Steps:
-
Ensure Column Equilibration: Adequately equilibrate the column with the mobile phase before starting your analytical run. This is especially critical when using gradient elution.
-
Properly Mix and Degas Mobile Phase: Ensure your mobile phase components are thoroughly mixed and degassed to prevent changes in composition and the formation of air bubbles, which can affect the pump performance.[2]
-
Check Pump Performance: Verify that the HPLC pump is delivering a constant and precise flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.[3]
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[2]
-
Sample Stability: Omeprazole and its related substances can be unstable, especially in acidic conditions.[2] Prepare samples fresh and keep them in an autosampler at a controlled, cool temperature.
Question 3: I am having difficulty resolving this compound from Omeprazole Sulfone. How can I improve the resolution?
Answer:
This compound and Omeprazole Sulfone are isobaric, meaning they have the same mass, which can make them challenging to separate. Achieving good resolution requires careful optimization of the chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A shallow gradient or isocratic elution with a lower percentage of organic solvent can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can alter the elution order and improve resolution.
-
Adjust pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Experiment with different pH values to maximize the separation between the two compounds.
-
Select a Different Stationary Phase: If resolution is still poor, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
Question 4: My baseline is very noisy. What are the common causes and solutions?
Answer:
A noisy baseline can interfere with the accurate integration of peaks and increase the limit of detection. Common causes include issues with the mobile phase, detector, or pump.[3][4][5]
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Inadequate Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector flow cell.[6][7]
-
Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases to avoid contamination.[5]
-
Improper Mixing: If running a gradient, ensure the solvents are being mixed properly by the pump.[7]
-
-
Detector Issues:
-
Pump Malfunctions: Leaks in the pump or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.[3][5]
Data Presentation
Table 1: Common HPLC Issues and Solutions for this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols | Lower mobile phase pH (e.g., 2.5-3.5); use an end-capped column; add a competing base (e.g., TEA).[1][2] |
| Column overload | Reduce sample concentration or injection volume.[2] | |
| Retention Time Shifts | Inadequate column equilibration | Equilibrate the column for a sufficient time before injection. |
| Mobile phase composition changes | Ensure mobile phase is well-mixed and degassed; check for pump issues.[2] | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[2] | |
| Poor Resolution | Suboptimal mobile phase composition | Optimize the organic-to-aqueous ratio; try a different organic modifier. |
| (with Omeprazole Sulfone) | Inappropriate pH | Adjust the mobile phase pH to maximize separation. |
| Unsuitable stationary phase | Test a column with a different chemistry (e.g., phenyl-hexyl). | |
| Baseline Noise | Air bubbles in the mobile phase | Degas the mobile phase thoroughly.[6] |
| Contaminated solvents | Use HPLC-grade solvents and fresh mobile phase.[5] | |
| Failing detector lamp or dirty flow cell | Check lamp performance and flush the flow cell.[7] |
Experimental Protocols
Protocol 1: Generic HPLC Method for Omeprazole and Related Substances
This method can be a starting point for the analysis of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: 50 mM Ammonium acetate (B1210297) buffer, pH 5.0.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program:
-
0-10 min: 20% B
-
10-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-36 min: 80% to 20% B
-
36-45 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 302 nm.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of the mobile phase components.[2]
Protocol 2: Sample Preparation for Forced Degradation Study
To identify potential degradation products, including this compound, a forced degradation study can be performed.
-
Acid Degradation: Dissolve the omeprazole sample in 0.1 N HCl and let it stand at room temperature. Neutralize the solution with 0.1 N NaOH before dilution with the mobile phase for injection.
-
Base Degradation: Dissolve the sample in 0.1 N NaOH and heat gently. Cool and neutralize with 0.1 N HCl before dilution.
-
Oxidative Degradation: Dissolve the sample in a dilute solution of hydrogen peroxide and monitor the degradation over time.
-
Thermal Degradation: Store the solid sample at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the sample to UV light.
Visualizations
Below are diagrams illustrating troubleshooting workflows and logical relationships to aid in problem-solving.
Caption: A decision tree for troubleshooting peak tailing.
Caption: Key areas to investigate for retention time variability.
Caption: Common sources of baseline noise in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Omeprazole-N-oxide Synthesis
Welcome to the technical support center for the synthesis of Omeprazole-N-oxide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
This compound is a metabolite of the proton pump inhibitor omeprazole (B731).[1][2] It is often synthesized as a reference standard for metabolic studies and as a potential impurity in omeprazole preparations.[2] Its synthesis is crucial for understanding the metabolic fate of omeprazole and for the development of analytical methods to ensure the purity of the parent drug.[1]
Q2: What is the most common synthetic route to this compound?
The most common approach to synthesizing this compound involves the oxidation of omeprazole sulfide (B99878) (pyrmetazole). This is the same intermediate used in the synthesis of omeprazole itself. The key difference lies in the control of the oxidation conditions to favor the formation of the N-oxide alongside the sulfoxide.
Q3: What are the main competing reactions in the synthesis of this compound?
The primary competing reactions are the formation of omeprazole (the desired sulfoxide) and the over-oxidation to omeprazole sulfone.[3][4] Incomplete oxidation will leave unreacted omeprazole sulfide.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] These techniques allow for the separation and identification of the starting material, the desired N-oxide product, omeprazole, and the sulfone byproduct.
Q5: What are the typical physical properties of this compound?
This compound is typically a white to off-white solid.[1][6] It has moderate solubility in organic solvents like DMSO and limited solubility in water.[6][7]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Oxidation: The oxidizing agent may not have been sufficient in quantity or reactivity to fully convert the starting material.
-
Suboptimal Reaction Temperature: The temperature may be too low, leading to a sluggish reaction, or too high, promoting degradation.
-
Formation of Byproducts: The reaction conditions may favor the formation of omeprazole or omeprazole sulfone over the N-oxide.
Solutions:
-
Choice and Stoichiometry of Oxidizing Agent:
-
Carefully control the molar equivalents of the oxidizing agent. An excess may be required to drive the reaction towards N-oxidation, but too much can lead to the sulfone.
-
Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[3][5] The choice of oxidant can influence the product distribution.
-
-
Temperature Control:
-
Maintain a consistent and optimized reaction temperature. Oxidation reactions are often exothermic, so careful monitoring and cooling may be necessary.
-
-
Reaction Time:
-
Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time for maximizing N-oxide formation before significant byproduct accumulation occurs.
-
Issue 2: High Levels of Omeprazole Sulfone Impurity
Possible Cause:
-
Over-oxidation: This is the most common reason for the formation of the sulfone impurity.[3]
Solutions:
-
Controlled Addition of Oxidant: Add the oxidizing agent slowly and in a controlled manner to the reaction mixture.
-
Temperature Management: Perform the reaction at a lower temperature to reduce the rate of over-oxidation.
-
Stoichiometry: Use a precise amount of the oxidizing agent. A slight excess may be needed for N-oxide formation, but a large excess will favor the sulfone.
Issue 3: Difficulty in Purifying this compound
Possible Causes:
-
Similar Polarity of Byproducts: Omeprazole, omeprazole sulfone, and the N-oxide can have similar polarities, making chromatographic separation challenging.
-
Crystallization Issues: The presence of impurities can hinder the crystallization of the final product.
Solutions:
-
Column Chromatography: Use a high-resolution silica (B1680970) gel column and a carefully selected eluent system to separate the components. Gradient elution may be necessary.
-
Recrystallization:
-
Choose an appropriate solvent system for recrystallization. A mixture of solvents may be required to achieve good separation.
-
Seeding the solution with a pure crystal of this compound can sometimes induce crystallization.
-
Data Presentation
Table 1: Common Impurities in Omeprazole Synthesis
| Impurity Name | European Pharmacopoeia Designation | Common Cause |
| 5-methoxy-1H-benzimidazole-2-thiol | Impurity A | Unreacted starting material |
| Omeprazole Sulfide | Impurity C | Incomplete oxidation |
| Omeprazole Sulfone | Impurity D | Over-oxidation |
| Omeprazole N-Oxide | Impurity E | Side reaction during oxidation |
Source: Adapted from information on common omeprazole impurities.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a suggested starting point and may require optimization.
-
Dissolution of Starting Material: Dissolve omeprazole sulfide (1 equivalent) in a suitable organic solvent such as dichloromethane (B109758) or ethanol (B145695) in a round-bottom flask.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Preparation of Oxidizing Agent: Prepare a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) in the same solvent.
-
Controlled Addition: Slowly add the m-CPBA solution dropwise to the cooled solution of omeprazole sulfide while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Quenching: Once the desired amount of this compound is formed, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.6) can be used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 302 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 176219-04-8: Omeprazol-N-Oxide | CymitQuimica [cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Omeprazole-N-oxide Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Omeprazole-N-oxide from biological matrices. The information provided is designed to address specific issues that may be encountered during experimental procedures.
I. Troubleshooting Guide
This guide addresses common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for this compound. | Solvent Screening: Test a range of solvents with varying polarities. For Liquid-Liquid Extraction (LLE), consider mixtures of ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE) with a more polar solvent. For Solid-Phase Extraction (SPE), evaluate different sorbents like mixed-mode or polymeric phases in addition to traditional C18. |
| Inefficient pH Adjustment: Omeprazole (B731) and its metabolites are pH-sensitive. The pH of the sample may not be optimal for partitioning into the organic phase during LLE or for retention on an SPE cartridge. | pH Optimization: Adjust the pH of the biological matrix to be above the pKa of this compound to ensure it is in a neutral, more extractable form. A pH range of 9.0-11.0 is often recommended for omeprazole and should be a good starting point for its N-oxide metabolite.[1] | |
| Degradation of Analyte: this compound, similar to omeprazole, may be unstable under certain conditions (e.g., acidic pH, high temperature, exposure to light).[2] | Control Environmental Factors: Keep samples on ice or at 4°C during processing. Protect samples from light by using amber vials. Avoid acidic conditions during extraction; all steps should ideally be carried out under alkaline conditions.[3] | |
| Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb this compound from the SPE cartridge. | Elution Solvent Optimization: Increase the percentage of organic solvent in the elution buffer or add a modifier like ammonium (B1175870) hydroxide (B78521) to facilitate the elution of the analyte. | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-elution of Endogenous Components: Phospholipids and other matrix components can co-elute with this compound, affecting its ionization in the mass spectrometer. | Improve Chromatographic Separation: Modify the HPLC/UHPLC gradient to better separate the analyte from interfering matrix components. |
| Insufficient Sample Cleanup: The chosen extraction method (e.g., protein precipitation) may not be removing a sufficient amount of interfering substances. | Enhance Sample Preparation: Switch from protein precipitation to a more selective technique like LLE or SPE. SPE is generally considered to provide the cleanest extracts. | |
| Poor Peak Shape in Chromatography | Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. | Mobile Phase Adjustment: For reversed-phase chromatography, using a mobile phase with a pH around 7.6 has been shown to be effective for omeprazole and its related substances.[4] The addition of a small amount of a basic modifier like ammonium hydroxide can also improve peak symmetry. |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute Sample: If the signal is sufficiently high, dilute the final extract before injection. | |
| Inconsistent Results/Poor Reproducibility | Variable Extraction Efficiency: Inconsistent manual extraction procedures can lead to variability in recovery. | Standardize Procedures: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. The use of an internal standard is crucial to correct for variability. |
| Analyte Instability in Final Extract: this compound may degrade in the reconstitution solvent before analysis. | Reconstitution Solvent and Storage: Reconstitute the dried extract in a mobile phase-like solution and analyze the samples as soon as possible. If storage is necessary, keep the samples at a low temperature (e.g., 4°C) in an autosampler. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma?
A1: While specific data for this compound is limited, methods for the parent drug, omeprazole, provide a good starting point. Solid-Phase Extraction (SPE) is often preferred for its high selectivity and ability to produce clean extracts, which is particularly important for sensitive LC-MS/MS analysis. Liquid-Liquid Extraction (LLE) is also a viable and widely used technique. Protein Precipitation (PPT) is the simplest and fastest method but may result in higher matrix effects. The choice will depend on the required sensitivity, sample throughput, and available equipment.
Q2: What are the key physicochemical properties of this compound to consider for method development?
A2: this compound is a metabolite of omeprazole.[5] Key properties to consider are its pKa, solubility, and stability. Like omeprazole, it is a weak base and is more stable in alkaline conditions.[2] Its solubility in various organic solvents will influence the choice of extraction and reconstitution solvents. It is soluble in DMSO at approximately 1 mg/mL.[6]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, it is crucial to avoid acidic conditions, high temperatures, and prolonged exposure to light.[2] All sample preparation steps should be performed under alkaline conditions (pH > 8).[3] Samples should be kept on ice or at refrigerated temperatures throughout the extraction process. Using amber-colored labware will help protect the analyte from photodegradation.
Q4: What type of internal standard is recommended for the quantification of this compound?
A4: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., this compound-d3). If this is not available, a structurally similar compound with similar extraction and chromatographic behavior can be used. For omeprazole analysis, deuterated omeprazole or related compounds like lansoprazole (B1674482) have been successfully employed.
Q5: What are the expected mass transitions for this compound in LC-MS/MS analysis?
A5: this compound has a molecular weight of 361.4 g/mol .[7] For LC-MS/MS analysis in positive ion mode, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 362.4. The product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans. For comparison, the precursor to product ion transition for omeprazole is often m/z 346.2 → 198.2.[8]
III. Experimental Protocols
The following are generalized protocols for common extraction techniques, adapted from methods for omeprazole, which should be optimized for this compound.
A. Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
pH Adjustment: Add a small volume of a basic buffer (e.g., 1 M sodium carbonate) to raise the pH to approximately 10.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).[9]
-
Vortexing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100-200 µL of the mobile phase.
B. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (plasma diluted with a basic buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described for LLE.
C. Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[10]
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.[10]
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
IV. Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalysis of omeprazole. These can serve as a benchmark when developing and validating a method for this compound.
Table 1: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS for Omeprazole
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 2000 ng/mL | |
| LLOQ | 1.0 ng/mL | |
| Mean Recovery | 86.0 - 114.4% | |
| Intra-day Precision (%CV) | ≤ 15% | [11] |
| Inter-day Precision (%CV) | ≤ 15% | [11] |
| Intra-day Accuracy (%) | 85% - 115% | [11] |
| Inter-day Accuracy (%) | 85% - 115% | [11] |
Table 2: Protein Precipitation (PPT) followed by LC-MS/MS for Omeprazole
| Parameter | Value | Reference |
| Linearity Range | 1.2 - 1200 ng/mL | |
| LLOQ | 1.2 ng/mL | |
| Within-day Precision (%RSD) | < 5% | |
| Between-day Precision (%RSD) | < 5% | |
| Inaccuracy | ≤ 12% |
Table 3: Solid-Phase Extraction (SPE) followed by LC-MS/MS for Omeprazole and its Major Metabolites
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [8] |
| LLOQ | 1 ng/mL | [8] |
| Recovery | > 93.1% | [3] |
| Intra-assay Precision (%CV) | < 9.1% | [3] |
| Inter-assay Precision (%CV) | < 6.4% | [3] |
V. Visualizations
Metabolic Pathway of Omeprazole
References
- 1. Determination of omeprazole in rat plasma by high-performance liquid chromatography without solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Simultaneous determination of omeprazole and its metabolites in plasma and urine by reversed-phase high-performance liquid chromatography with an alkaline-resistant polymer-coated C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Omeprazole-N-oxide Degradation During Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Omeprazole-N-oxide during sample preparation for analytical studies. Accurate quantification of this key metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a metabolite of Omeprazole (B731), a widely used proton pump inhibitor.[1] It is also considered a potential impurity in Omeprazole formulations.[1] Like its parent compound, this compound is susceptible to degradation under various conditions, which can lead to inaccurate measurements in analytical assays. Understanding and controlling its stability during sample preparation is critical for obtaining reliable data in research and development.
Q2: What are the primary factors that cause this compound degradation?
Based on the known instability of the parent compound, Omeprazole, the primary factors that can cause the degradation of this compound include:
-
Acidic pH: Omeprazole is highly unstable in acidic conditions.[2][3][4] It is reasonable to assume that this compound shares this sensitivity.
-
Light Exposure: Photodegradation is a known issue for Omeprazole and can be a significant factor for its N-oxide metabolite as well.[2][5]
-
Elevated Temperature: Heat can accelerate the degradation of Omeprazole.[2][6]
-
Oxidation: Oxidative stress can lead to the degradation of Omeprazole, and by extension, its N-oxide form.[3][5]
Q3: What are the initial signs of this compound degradation in a sample?
Visual inspection of your sample solutions can sometimes provide early clues of degradation. For Omeprazole solutions, a color change is a common indicator of degradation.[7] While specific visual cues for this compound are not well-documented, any unexpected color change in your prepared samples should be considered a potential sign of degradation, warranting further investigation with analytical methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no detectable levels of this compound in my samples. | Degradation during sample collection and handling. | • Collect blood samples in tubes containing an appropriate anticoagulant and immediately place them on ice. • Separate plasma or serum by centrifugation at low temperatures (e.g., 4°C) as soon as possible. |
| Degradation during storage. | • Store plasma/serum samples at ultra-low temperatures (-70°C or -80°C) to minimize degradation.[8] • Avoid repeated freeze-thaw cycles.[8] Aliquot samples into smaller volumes before freezing if multiple analyses are planned. | |
| Degradation during sample processing (e.g., protein precipitation, extraction). | • Perform all sample preparation steps on ice or at reduced temperatures. • Minimize the exposure of samples to acidic conditions. If an acidic reagent is required, neutralize the sample as quickly as possible. • Protect samples from light by using amber-colored tubes and minimizing exposure to ambient light. | |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling. | • Standardize your sample collection, processing, and storage procedures to ensure uniformity across all samples. |
| Incomplete protein precipitation or extraction. | • Optimize your protein precipitation or extraction method to ensure complete removal of interfering matrix components. • Ensure thorough mixing and centrifugation as per your validated protocol. | |
| pH fluctuations during processing. | • Use buffers to maintain a stable, slightly alkaline pH throughout the sample preparation process. | |
| Presence of unexpected peaks in my chromatogram. | Formation of degradation products. | • Conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions to identify potential degradation products of this compound.[4] This will help in developing a stability-indicating analytical method. • Use a high-resolution mass spectrometer to identify the mass of the unknown peaks and compare them to known degradation products of Omeprazole and its metabolites.[4] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling for this compound Stability
This protocol outlines the best practices for collecting and handling plasma samples to minimize ex vivo degradation of this compound.
Materials:
-
Vacutainer tubes containing K2EDTA or other suitable anticoagulant.
-
Centrifuge capable of refrigeration.
-
Cryogenic vials.
-
Ice bath.
Procedure:
-
Draw whole blood from the subject directly into pre-chilled anticoagulant tubes.
-
Immediately place the blood collection tubes in an ice bath.
-
Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to appropriately labeled cryogenic vials.
-
Immediately store the plasma samples at -80°C until analysis.
Protocol 2: Protein Precipitation for this compound Analysis in Plasma
This protocol describes a simple protein precipitation method suitable for the extraction of this compound from plasma samples while minimizing degradation.
Materials:
-
Acetonitrile (B52724) (ACN), ice-cold.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
Thaw the frozen plasma samples on ice.
-
In a pre-chilled microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS or another appropriate method.
Quantitative Data Summary
The following table summarizes the known degradation of Omeprazole under various stress conditions. While specific data for this compound is limited, this information on the parent compound provides a valuable reference for understanding its potential stability issues.
| Stress Condition | Omeprazole Degradation (%) | Reference |
| Acidic (0.1 N HCl, 1 hour, 60°C) | 61.64% | [2][3] |
| Basic (0.1 N NaOH, 1 hour) | 4.29% | [3] |
| Oxidative (3% H₂O₂, 3 hours, room temp) | 26.38% | [3] |
| Thermal (Dry Heat) | 4.32% | [3] |
Visualizations
Logical Workflow for Minimizing Degradation
The following diagram illustrates the key steps and considerations for minimizing this compound degradation during sample preparation.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Electrochemical incineration of omeprazole in neutral aqueous medium using a platinum or boron-doped diamond anode: degradation kinetics and oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of storage conditions on normal plasma amino-acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Omeprazole-N-oxide Analytical Assays
Welcome to the Technical Support Center for Omeprazole-N-oxide analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a metabolite of omeprazole (B731), a widely used proton pump inhibitor.[1][2][3] It is also considered a potential impurity in omeprazole pharmaceutical preparations.[1] Accurate analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and for quality control of omeprazole drug products to ensure safety and efficacy.
Q2: What are the common analytical techniques used for the determination of this compound?
A2: The most common analytical techniques for omeprazole and its related substances, including this compound, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] Spectrophotometric methods have also been described for omeprazole, but may lack the specificity required for distinguishing it from its metabolites and degradation products.[7][8][9]
Q3: What are the main challenges in the analysis of this compound?
A3: The primary challenges stem from the inherent instability of the parent compound, omeprazole, which can degrade under various conditions to form multiple byproducts, including this compound and other compounds that may interfere with the assay.[3][10][11][12] Omeprazole is particularly sensitive to acidic pH, light, and oxidizing conditions.[10][13][14] Therefore, careful sample handling and chromatographic separation are critical.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
| Potential Cause | Troubleshooting Steps |
| Column Degradation | High pH mobile phases, sometimes used for omeprazole analysis, can degrade silica-based C18 columns.[15] Consider using a pH-stable column or a hybrid particle column. Regularly flush the column with an appropriate solvent. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. Optimize the mobile phase pH to ensure the analyte is in a single ionic form. |
| Sample Solvent Mismatch | A significant mismatch between the sample solvent and the mobile phase can cause peak distortion. Whenever possible, dissolve and dilute the sample in the initial mobile phase.[16] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and reinject. |
| Contamination | Contamination in the injector, column, or guard column can lead to peak splitting or tailing.[16] Flush the injector and replace the guard column if necessary. |
Issue 2: Inaccurate or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Omeprazole and its metabolites are unstable, especially in acidic conditions.[10][17] Ensure samples are stored at -20°C or lower and protected from light.[1][14] Use alkaline conditions for sample preparation and storage if possible. |
| Matrix Effects (in Bioanalysis) | Endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of this compound in LC-MS analysis, leading to ion suppression or enhancement.[18] Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[19][20] |
| Co-eluting Interferences | Degradation products of omeprazole or other related substances may co-elute with this compound.[21] Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation. Forced degradation studies can help identify potential interferences.[10][11][22] |
| Calibration Issues | Ensure the calibration curve is linear over the desired concentration range and prepared in a matrix that mimics the samples. Use a suitable internal standard to compensate for variability.[18][19] |
Issue 3: No or Low Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Detector Settings | For UV detection, ensure the wavelength is set appropriately for this compound (λmax: 272, 303 nm).[1] For MS detection, optimize the source parameters (e.g., capillary voltage, cone voltage) for the analyte.[21] |
| Sample Preparation Issues | Inefficient extraction can lead to low recovery of the analyte. Optimize the extraction solvent and pH. |
| Instrument Malfunction | Check for leaks, ensure the detector lamp is on, and verify mobile phase flow.[16] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Omeprazole and Related Substances
This protocol is a general guideline based on methods described in the literature and should be optimized for your specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 7.6) and acetonitrile (B52724) (e.g., 73:27 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[21]
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and buffer to match the mobile phase composition.[6]
Protocol 2: LC-MS/MS Method for this compound in Plasma
This protocol is a general guideline and requires optimization and validation.
-
Sample Preparation (LLE): To 100 µL of plasma, add an internal standard and an alkaline buffer. Extract with an organic solvent like diethyl ether:dichloromethane (60:40, v/v).[19] Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For omeprazole, a common transition is m/z 346 -> 198.[23]
-
Data Presentation
Table 1: Potential Isobaric Interferences in LC-MS Analysis of Omeprazole and its Metabolites.
| Compound | Molecular Weight | Potential for Interference |
| This compound | 361.4 g/mol [1] | Can be isobaric with Omeprazole Sulfone.[21] |
| Omeprazole Sulfone | 361.4 g/mol | Can be isobaric with this compound.[21] |
| Omeprazole | 345.4 g/mol [7] | - |
| 5-Hydroxyomeprazole | 361.4 g/mol | Can be isobaric with this compound and Omeprazole Sulfone. |
Note: The molecular weights are for the neutral molecules. The observed m/z in the mass spectrometer will depend on the ionization state.
Visualizations
Caption: Potential pathways for interference in this compound analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Analytical methodologies for the determination of omeprazole: an overview. | Semantic Scholar [semanticscholar.org]
- 5. Analytical methodologies for the determination of omeprazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsm.com [ijpsm.com]
- 9. New Sensitive Kinetic Spectrophotometric Methods for Determination of Omeprazole in Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. waters.com [waters.com]
- 22. [PDF] Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns | Semantic Scholar [semanticscholar.org]
- 23. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Baseline Separation of Omeprazole-N-oxide and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to achieve baseline separation of Omeprazole-N-oxide and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for separating this compound and its isomers?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, and Capillary Electrophoresis (CE). These methods offer the necessary selectivity and resolution to separate these closely related compounds.
Q2: What types of HPLC columns are recommended for this separation?
A2: For reversed-phase HPLC, C8 and C18 columns are frequently used for the analysis of omeprazole (B731) and its related substances.[1] For the specific challenge of separating enantiomers (isomers), chiral stationary phases (CSPs) are essential. Polysaccharide-based columns like Chiralpak® AD, Chiralcel® OD-H, and Chiralpak® ID-3 have proven effective.[2][3]
Q3: How does mobile phase pH affect the separation?
A3: Mobile phase pH is a critical parameter as it influences the ionization state of omeprazole and its analogs, thereby affecting their retention and peak shape.[4] For basic compounds like omeprazole, a mobile phase pH adjusted to be at least 2 units away from the analyte's pKa can improve peak symmetry and resolution.[4] Both acidic and basic mobile phases have been successfully employed, depending on the specific column and separation goals.
Q4: Why is baseline separation of this compound and its isomers challenging?
A4: The challenge lies in the structural similarity of the isomers. Enantiomers, for instance, have identical physicochemical properties in an achiral environment, making their separation difficult without a chiral selector. Achieving baseline resolution requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature.
Q5: Can Capillary Electrophoresis (CE) be a viable alternative to HPLC?
A5: Yes, Capillary Electrophoresis (CE), particularly with the use of chiral selectors like cyclodextrins, is a powerful technique for the enantioselective analysis of omeprazole.[3] CE can offer advantages such as high efficiency, short analysis times, and low solvent consumption.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Peaks
Q: My chromatogram shows overlapping peaks for this compound and its isomers. How can I improve the resolution?
A: Poor resolution is a common issue when separating structurally similar compounds. Here are several strategies to improve it:
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Sometimes, switching from one organic solvent to another can significantly alter selectivity.
-
pH Adjustment: Carefully adjust the mobile phase pH. For omeprazole, which is a weak base, using a pH that ensures a consistent ionization state can improve separation.[4]
-
Additives: For chiral separations, the addition of a small amount of an acidic or basic modifier (e.g., triethylamine (B128534) or acetic acid) to the mobile phase can improve peak shape and resolution.[2]
-
-
Change the Stationary Phase:
-
If you are not using a chiral column for enantiomer separation, it is essential to switch to one.
-
If you are already using a chiral stationary phase (CSP), consider trying a different type of CSP (e.g., switching from a cellulose-based to an amylose-based column), as their chiral recognition mechanisms differ.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Temperature Control: Temperature can affect the thermodynamics of partitioning and interaction with the stationary phase. Experiment with different column temperatures (e.g., in 5°C increments) to see if it improves your separation.
Issue 2: Peak Tailing
Q: The peaks for my analytes are asymmetrical and show significant tailing. What could be the cause and how do I fix it?
A: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Mobile Phase pH: For basic compounds like omeprazole, an inappropriate mobile phase pH can lead to interactions with residual silanols on the silica-based column packing, causing tailing. Ensure your mobile phase is adequately buffered and the pH is optimized.[5]
-
Use of Additives: Adding a competitor base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol (B1196071) sites and reduce peak tailing for basic analytes.
-
Column Health: A contaminated guard column or a deteriorating analytical column can also cause peak tailing. Try replacing the guard column or flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.[6]
Issue 3: Inconsistent Retention Times
Q: I am observing a drift in the retention times of my peaks between injections. What could be causing this instability?
A: Fluctuating retention times can compromise the reliability of your analytical method.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution or after changing the mobile phase.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the buffer concentration and pH, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Temperature Fluctuations: Lack of a column thermostat or significant variations in the ambient laboratory temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and lead to retention time variability.
Data Presentation
Table 1: HPLC Methods for Chiral Separation of Omeprazole Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chiralpak® AD | Chiralcel® OD-H | Chiralpak® ID-3 |
| Mobile Phase | Hexane (B92381):Ethanol (B145695) (40:60, v/v)[3] | n-Hexane:2-Propanol:Acetic Acid:Triethylamine (100:20:0.2:0.1, v/v/v/v)[2] | Acetonitrile:Water (50:50, v/v)[7] |
| Flow Rate | 0.7 mL/min[3] | 1.2 mL/min[2] | 1.0 mL/min[7] |
| Detection | 302 nm[3] | 300 nm[2] | 280 nm[7] |
| Resolution (Rs) | 3.3[8] | ≥ 2[2] | Baseline separation achieved[7] |
Table 2: Capillary Electrophoresis Method for Chiral Separation of Omeprazole Enantiomers
| Parameter | Method Details |
| Capillary | Fused Silica |
| Background Electrolyte | 20 mmol L-1 phosphate (B84403) buffer, pH 4.0[3] |
| Chiral Selector | 3% Sulfated beta-cyclodextrin[3] |
| Applied Voltage | 20 kV |
| Temperature | 20 °C |
| Detection | 202 nm[3] |
| Resolution (Rs) | 1.5[8] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Omeprazole Enantiomers
This protocol is based on a method using a Chiralpak® AD column.[3]
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® AD (e.g., 250 x 4.6 mm, 10 µm).
-
Mobile Phase: Prepare a mixture of hexane and ethanol in a 40:60 volume ratio.
-
Flow Rate: Set the flow rate to 0.7 mL/min.
-
Column Temperature: Maintain the column at a constant ambient temperature.
-
Detection: Set the UV detector to a wavelength of 302 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Injection Volume: Inject an appropriate volume (e.g., 20 µL).
-
Analysis: Run the chromatogram and identify the enantiomer peaks based on their retention times. The (S)-enantiomer typically elutes first.[8]
Protocol 2: Capillary Electrophoresis Separation of Omeprazole Enantiomers
This protocol is based on a method using sulfated beta-cyclodextrin (B164692) as a chiral selector.[3]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Use a fused-silica capillary.
-
Background Electrolyte (BGE): Prepare a 20 mmol L-1 phosphate buffer and adjust the pH to 4.0. Add 3% (w/v) sulfated beta-cyclodextrin to the BGE.
-
Voltage: Apply a voltage of 20 kV.
-
Temperature: Maintain the capillary temperature at 20°C.
-
Injection: Inject the sample using a hydrodynamic injection.
-
Detection: Set the UV detector to a wavelength of 202 nm.
-
Analysis: Run the electropherogram to separate and detect the omeprazole enantiomers.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. documentation.tricentis.com [documentation.tricentis.com]
- 6. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Pure Omeprazole-N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of pure Omeprazole-N-oxide.
Troubleshooting Guide
Issue 1: this compound fails to crystallize and remains an oil.
-
Question: My this compound has separated as an oil upon cooling or addition of an anti-solvent. How can I induce crystallization?
-
Answer: "Oiling out" is a common issue when the compound's solubility is too high or when the solution is supersaturated too quickly. Here are several approaches to induce crystallization:
-
Seeding: Introduce a small crystal of pure this compound to the solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation points.
-
Slow Cooling: If using a cooling crystallization method, reduce the temperature very slowly. A temperature gradient can help initiate crystal growth.
-
Solvent/Anti-solvent Adjustment: The choice of solvent is critical. This compound has limited solubility in water and moderate solubility in organic solvents.[1] If using an anti-solvent, add it very slowly and at the point of maximum agitation to ensure proper mixing and prevent localized supersaturation. Consider a solvent system where the solubility is lower.
-
Reduced Solvent Volume: Concentrate the solution to increase the supersaturation level, but do so gradually to avoid rapid precipitation which can also lead to oiling.
-
Issue 2: The resulting crystals are of low purity.
-
Question: After crystallization, my this compound is contaminated with other impurities, such as Omeprazole or Omeprazole sulfone. How can I improve the purity?
-
Answer: The presence of impurities can hinder the formation of a pure crystal lattice.
-
Recrystallization: A second crystallization step is often necessary. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize.
-
Solvent Selection: Choose a solvent system where the impurity has a significantly different solubility from this compound at both high and low temperatures. For instance, if Omeprazole is the impurity, a solvent system where it is more soluble at cool temperatures will help it remain in the mother liquor.
-
Preliminary Purification: If the starting material has a high impurity load, consider a preliminary purification step like column chromatography before the final crystallization.
-
Controlled Oxidation: this compound can be formed from the over-oxidation of the sulfide (B99878) that leads to the sulfone.[2] If synthesizing, ensure careful control of the oxidizing agent and reaction temperature to minimize the formation of the sulfone impurity.
-
Issue 3: Poor crystal yield.
-
Question: I am getting a very low yield of crystalline this compound. What are the potential causes and solutions?
-
Answer: Low yield can be attributed to several factors:
-
High Solubility: The compound may be too soluble in the chosen solvent system, with a significant amount remaining in the mother liquor after cooling. To address this, you can:
-
Further cool the solution (if stability allows).
-
Partially evaporate the solvent to increase the concentration.
-
Add an appropriate anti-solvent to reduce solubility.
-
-
Incomplete Precipitation: The crystallization process may not have reached equilibrium. Allow more time for crystallization to occur.
-
Material Transfer Loss: Be mindful of losses during transfers and filtration. Ensure all crystalline material is collected from the flask and filter.
-
Issue 4: The crystals are very fine or needle-like, making them difficult to filter and dry.
-
Question: My crystallized this compound consists of very fine particles. How can I obtain larger crystals?
-
Answer: Fine crystals are often a result of rapid nucleation and slow growth.
-
Slower Cooling/Anti-solvent Addition: A slower rate of supersaturation will favor crystal growth over nucleation.
-
Reduced Agitation: While some agitation is necessary for homogeneity, excessive stirring can lead to smaller crystals.
-
Aging/Digestion: Holding the crystalline slurry at a constant temperature for a period (a process known as Ostwald ripening) can lead to the dissolution of smaller crystals and the growth of larger ones.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
-
Q2: What are the common impurities found with this compound?
-
Q3: Can polymorphism be an issue with this compound crystallization?
-
A3: While polymorphism is a known phenomenon for Omeprazole, specific polymorphic forms of this compound are not extensively documented in the provided search results. However, it is a possibility for any crystalline solid and variations in crystallization conditions could potentially lead to different crystal forms with different properties.
-
-
Q4: What analytical techniques are recommended for assessing the purity of crystallized this compound?
-
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Omeprazole and its related compounds, including the N-oxide.[6] Purity can also be assessed by melting point analysis and spectroscopic methods such as NMR and Mass Spectrometry.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to Off-White Solid | [1][3] |
| Molecular Formula | C17H19N3O4S | [4][5][6] |
| Molecular Weight | 361.42 g/mol | [4][5] |
| Melting Point | 173-175°C | [4][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [4] |
| UV/Vis. λmax | 272, 303 nm | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol. Gentle heating and stirring may be required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To further decrease solubility and improve yield, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C.
Mandatory Visualization
Caption: General Crystallization Workflow for this compound.
Caption: Troubleshooting Logic for Crystallization Issues.
References
Technical Support Center: Storage and Handling of Omeprazole-N-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of oxidation and degradation of Omeprazole-N-oxide during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a primary metabolite of Omeprazole (B731), a widely used proton pump inhibitor. It is also considered a potential impurity in Omeprazole preparations.[1] Ensuring its stability during storage is critical for accurate research results, particularly in metabolic studies, and for maintaining the purity of analytical standards. Degradation can lead to the formation of other impurities, compromising the integrity of experimental data.
Q2: What are the main factors that can cause the degradation of this compound during storage?
While specific degradation kinetics for this compound are not extensively documented, based on the known instabilities of the parent compound, Omeprazole, the primary factors contributing to degradation are exposure to light, elevated temperatures, and moisture.[2][3][4] Oxidation is a key degradation pathway for Omeprazole, leading to the formation of impurities like Omeprazole sulfone, which is isobaric with this compound. Therefore, oxidative stress is a significant concern for the stability of this compound as well.
Q3: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at refrigerated temperatures, typically +4°C, or frozen at -20°C.[5] It is crucial to store the compound in a tightly sealed container to protect it from moisture and in a dark place or amber vial to prevent photolytic degradation.[6]
Q4: How should I store solutions of this compound?
Solutions of this compound are generally less stable than the solid form. If you need to store solutions, it is recommended to:
-
Use a suitable solvent such as DMSO or methanol.
-
Prepare fresh solutions before use whenever possible.
-
If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protected container.
-
Purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and minimize oxidation.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
The use of antioxidants to specifically stabilize this compound is not well-documented. However, antioxidants such as sodium bisulfite are used in Omeprazole formulations to reduce oxidation.[7] In experimental settings, the inclusion of antioxidants like Vitamin C (ascorbic acid) has been shown to prevent omeprazole-induced toxicity, which is linked to oxidative processes.[8] Researchers could consider evaluating the compatibility and effectiveness of antioxidants for their specific application.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the sample has been consistently stored at the recommended temperature, protected from light and moisture.[5][6]2. Analyze a Fresh Sample: Compare the chromatogram of the stored sample with a freshly prepared standard to identify potential degradation products.3. Perform Forced Degradation: Subject a fresh sample to stress conditions (e.g., acid, base, peroxide, heat, light) to identify the retention times of potential degradation products.[9][10] |
| Discoloration of the solid sample (e.g., yellowing). | Potential degradation due to exposure to light or air (oxidation). | 1. Assess Purity: Analyze the sample using a validated stability-indicating HPLC method to determine its purity.2. Review Handling Procedures: Ensure that the compound is handled under subdued light and that containers are purged with inert gas before sealing if sensitivity is high.3. Discard if Necessary: If significant degradation is confirmed, it is best to use a fresh, uncompromised lot of the compound. |
| Inconsistent experimental results over time. | Gradual degradation of the this compound stock solution. | 1. Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments.2. Qualify Stored Solutions: If a stock solution must be used over time, re-qualify its concentration and purity before each use.3. Evaluate Storage Method: Consider aliquoting stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. |
Quantitative Data Summary
Forced degradation studies on the parent compound, Omeprazole, provide insights into the conditions that may lead to the formation and potential subsequent degradation of this compound.
| Stress Condition | Reagent/Condition | Observed Degradation of Omeprazole (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 1 hour | 61.64% | [11] |
| Base Hydrolysis | 0.1 N NaOH | 4.29% | |
| Oxidative | 3% H₂O₂ | 26.38% | |
| Thermal | Dry Heat | 4.32% | |
| Photolytic | Exposure to light | Significant (40.25%) | [12] |
Note: This data pertains to the degradation of Omeprazole, not this compound directly. However, it indicates the types of stress that are likely to affect the stability of related compounds.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Validated stability-indicating HPLC method
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified time (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time (e.g., 8 hours). Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 105°C) for a specified time (e.g., 48 hours). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration. Keep a control sample in the dark.
4. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be capable of separating this compound from its potential degradation products, such as Omeprazole sulfone.
5. Data Evaluation:
-
Calculate the percentage degradation of this compound in each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS.
Visualizations
Caption: Potential degradation pathways of Omeprazole leading to key impurities.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Omeprazole N-Oxide | CAS 176219-04-8 | LGC Standards [lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant pre-treatment prevents omeprazole-induced toxicity in an in vitro model of infectious gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. diva-portal.org [diva-portal.org]
Validation & Comparative
Omeprazole-N-oxide vs. Omeprazole Sulfone: A Comparative Analysis of Activity
A detailed guide for researchers, scientists, and drug development professionals on the comparative activities of two key omeprazole (B731) metabolites.
Introduction
Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process generates several metabolites, with omeprazole-N-oxide and omeprazole sulfone being two prominent examples. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of omeprazole's efficacy, potential drug-drug interactions, and overall safety profile. This guide provides an objective comparison of the known activities of this compound and omeprazole sulfone, supported by available data and detailed experimental methodologies.
Comparative Overview of Known Activities
While both this compound and omeprazole sulfone are significant metabolites of omeprazole, their reported biological activities differ substantially. The primary therapeutic effect of omeprazole is the inhibition of the gastric H+/K+-ATPase (proton pump), which is responsible for the final step in gastric acid secretion.
Current scientific literature indicates that omeprazole sulfone does not contribute to the antisecretory effect of omeprazole . It is considered a pharmacologically inactive metabolite in terms of proton pump inhibition. In contrast, there is a significant lack of publicly available data directly assessing the H+/K+-ATPase inhibitory activity of This compound . It is primarily characterized as a metabolite and is often used as a reference standard in metabolic studies.
Beyond direct proton pump inhibition, omeprazole and its metabolites are known to interact with CYP enzymes, which can lead to drug-drug interactions. Both this compound and omeprazole sulfone have been implicated in the inhibition of CYP2C19.
Data Presentation
Table 1: Summary of Known Activities of Omeprazole Metabolites
| Compound | Primary Formation Pathway | Known Biological Activity | H+/K+-ATPase Inhibition | CYP Enzyme Inhibition |
| This compound | Cytochrome P450 System | Metabolite of omeprazole. Used as a research standard.[1] | Data not available | Contributes to inhibition of CYP2C19 and CYP3A4. |
| Omeprazole Sulfone | CYP3A4-mediated sulfoxidation | Major metabolite of omeprazole.[2] | Pharmacologically inactive; does not contribute to antisecretory activity.[2] | Reversible and metabolism-dependent inhibitor of CYP2C19. |
Signaling and Metabolic Pathways
The metabolism of omeprazole is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the primary metabolic pathways leading to the formation of this compound and omeprazole sulfone.
The primary mechanism of action for proton pump inhibitors like omeprazole involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.
Experimental Protocols
To quantitatively assess and compare the H+/K+-ATPase inhibitory activity of this compound and omeprazole sulfone, a standardized in vitro assay is required. The following protocol provides a general framework for such an experiment.
In Vitro H+/K+-ATPase Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and omeprazole sulfone on gastric H+/K+-ATPase activity.
2. Materials:
-
H+/K+-ATPase enriched gastric microsomes (commercially available or prepared from porcine or rabbit gastric mucosa).
-
This compound
-
Omeprazole sulfone
-
Omeprazole (as a positive control)
-
ATP (adenosine triphosphate)
-
Buffer solution (e.g., Tris-HCl)
-
MgCl2
-
KCl
-
Valinomycin
-
Reagents for phosphate (B84403) detection (e.g., malachite green-based reagent)
-
96-well microplates
-
Microplate reader
3. Experimental Workflow:
4. Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, omeprazole sulfone, and omeprazole in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Preparation: Thaw the H+/K+-ATPase enriched gastric microsomes on ice. Dilute the microsomes to the desired concentration in the assay buffer.
-
Assay Protocol:
-
Add the diluted test compounds to the wells of a 96-well plate.
-
Add the diluted enzyme preparation to the wells.
-
To activate the proton pump, add a solution of KCl and valinomycin.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Add the phosphate detection reagent and incubate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of inorganic phosphate released based on a standard curve.
-
Determine the percent inhibition of H+/K+-ATPase activity for each concentration of the test compounds relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Based on the currently available scientific literature, omeprazole sulfone is considered a pharmacologically inactive metabolite with respect to the inhibition of gastric H+/K+-ATPase. The direct activity of this compound on the proton pump has not been extensively reported, representing a knowledge gap in the comprehensive understanding of omeprazole's pharmacology. Further in vitro studies, following protocols similar to the one outlined above, are necessary to definitively characterize the H+/K+-ATPase inhibitory potential of this compound and enable a direct, quantitative comparison with omeprazole sulfone. Such data would be invaluable for drug development professionals and researchers in the field of gastroenterology and pharmacology.
References
In Vitro Showdown: A Comparative Analysis of Omeprazole-N-Oxide and Esomeprazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the metabolic profiles and enzymatic interactions of Omeprazole-N-oxide and the metabolites of esomeprazole (B1671258). The data presented is crucial for understanding the potential for drug-drug interactions and for the development of novel therapeutic agents with optimized metabolic stability and safety profiles.
Executive Summary
Esomeprazole, the S-enantiomer of omeprazole (B731), is a widely prescribed proton pump inhibitor that undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4. This metabolism leads to the formation of several key metabolites, including 5-hydroxyesomeprazole, 5'-O-desmethylomeprazole, and esomeprazole sulfone. This compound is also a known metabolite of omeprazole.
While direct comparative studies on the full metabolic profile of this compound versus esomeprazole are limited in the available scientific literature, a significant body of research exists on their individual metabolic pathways and their effects on key drug-metabolizing enzymes. This guide synthesizes this information to provide a comparative overview of their in vitro behavior, with a focus on their potential to inhibit CYP2C19 and CYP3A4, two of the most important enzymes in drug metabolism.
Metabolic Pathways and Key Metabolites
Esomeprazole is stereoselectively metabolized, with its S-configuration leading to a lower intrinsic clearance compared to the R-enantiomer of omeprazole.[1] The primary metabolic pathways for esomeprazole involve hydroxylation and desmethylation by CYP2C19, and sulfoxidation by CYP3A4.[2][3] The main metabolites of esomeprazole are 5-hydroxyomeprazole, 5'-O-desmethylomeprazole, and omeprazole sulfone.[2] These metabolites are generally considered to have no significant antisecretory activity.[4]
This compound is a metabolite of omeprazole, though detailed studies on its further in vitro metabolism and the full range of its secondary metabolites are not as extensively documented as those for esomeprazole.
Metabolic Pathways of Esomeprazole
Comparative Inhibitory Effects on CYP2C19 and CYP3A4
A key aspect of comparing these compounds in vitro is their potential to inhibit the activity of major drug-metabolizing enzymes, which can lead to drug-drug interactions. The study by Shirasaka et al. (2013) provides crucial data on the inhibitory effects of omeprazole, this compound, and various esomeprazole metabolites on CYP2C19 and CYP3A4.
| Compound | Enzyme | Inhibition Type | Ki (μM) |
| This compound | CYP2C19 | Reversible | 25.1 |
| CYP3A4 | Reversible | >100 | |
| 5-Hydroxyomeprazole | CYP2C19 | Reversible | 3.5 |
| CYP3A4 | Reversible | 49.3 | |
| 5'-O-desmethylomeprazole | CYP2C19 | Reversible | 3.9 |
| CYP3A4 | Reversible | 20.8 | |
| Omeprazole Sulfone | CYP2C19 | Reversible | 20.2 |
| CYP3A4 | Reversible | 78.4 |
Time-Dependent Inhibition (TDI) Parameters
| Compound | Enzyme | kinact (min-1) | KI (μM) |
| This compound | CYP2C19 | Not reported | Not reported |
| CYP3A4 | Not reported | Not reported | |
| 5'-O-desmethylomeprazole | CYP2C19 | 0.043 | 2.1 |
| CYP3A4 | 0.038 | 15.6 | |
| Omeprazole Sulfone | CYP2C19 | 0.026 | 50.8 |
| CYP3A4 | No TDI observed | No TDI observed |
Data sourced from Shirasaka et al., Drug Metabolism and Disposition, 2013.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes (HLM)
Objective: To identify and quantify the metabolites of a test compound formed by hepatic enzymes.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.2-0.5 mg/mL), the test compound (e.g., esomeprazole or this compound at a specified concentration), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
-
Sample Processing: The terminated reaction mixtures are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites. Quantification is performed by comparing the peak areas of the analytes to that of the internal standard and using a standard curve.[5]
Experimental Workflow for In Vitro Metabolism Studies
CYP Inhibition Assay (Reversible and Time-Dependent)
Objective: To determine the potential of a test compound and its metabolites to inhibit the activity of specific CYP enzymes.
Methodology:
-
Reversible Inhibition (Ki determination):
-
Human liver microsomes are incubated with a specific CYP probe substrate (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4) in the presence of varying concentrations of the inhibitor (e.g., this compound or esomeprazole metabolites).
-
The reaction is initiated with an NADPH-generating system and incubated for a short period.
-
The formation of the probe substrate's metabolite is measured by LC-MS/MS.
-
The inhibition constant (Ki) is determined by analyzing the data using appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition).
-
-
Time-Dependent Inhibition (kinact and KI determination):
-
Human liver microsomes are pre-incubated with the inhibitor and an NADPH-generating system for various time points.
-
Following the pre-incubation, a high concentration of the probe substrate is added to initiate the reaction.
-
The rate of metabolite formation is measured and compared to a control without the inhibitor.
-
The inactivation rate constant (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI) are determined from the data.
-
Signaling Pathways
The primary pharmacological effect of esomeprazole is the inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells, which reduces gastric acid secretion. The metabolites of esomeprazole are generally considered to be inactive in this regard.[6] Recent research has also suggested that omeprazole may have anti-proliferative effects and can induce cell cycle arrest in Barrett's esophagus cells through the upregulation of miR-203a-3p, which in turn suppresses the Hh/Gli1 signaling pathway.[7] The direct effects of this compound or the individual metabolites of esomeprazole on this or other signaling pathways have not been extensively studied in vitro.
Simplified Proton Pump Inhibition Pathway
Conclusion
Based on the available in vitro data, the metabolites of esomeprazole, particularly 5-hydroxyomeprazole and 5'-O-desmethylomeprazole, are more potent reversible inhibitors of CYP2C19 than this compound. Furthermore, 5'-O-desmethylomeprazole is a time-dependent inhibitor of both CYP2C19 and CYP3A4, a characteristic not reported for this compound. In contrast, this compound appears to be a weak inhibitor of both enzymes.
This comparative analysis suggests that the metabolic profile of esomeprazole, leading to the formation of active CYP inhibitors, may have a more significant impact on drug-drug interactions involving CYP2C19 and CYP3A4 substrates compared to the formation of this compound. These findings are critical for researchers and clinicians in predicting potential adverse drug reactions and for guiding the development of safer and more effective therapeutic agents. Further direct comparative studies on the full metabolic profiles of these compounds are warranted to provide a more complete understanding of their in vitro behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. benchchem.com [benchchem.com]
- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 7. researchgate.net [researchgate.net]
In Vivo Pharmacokinetic Comparison of Omeprazole-N-oxide and Parent Drug: A Data Gap Analysis
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of a drug and its metabolites is crucial for a comprehensive assessment of its efficacy and safety. This guide addresses the topic of the in vivo comparison of omeprazole-N-oxide and its parent drug, omeprazole (B731). However, a thorough review of publicly available scientific literature reveals a significant data gap: there are no direct in vivo pharmacokinetic studies where this compound has been administered to subjects to determine its own pharmacokinetic parameters.
This compound is consistently identified in the literature as a metabolite of omeprazole, the widely used proton pump inhibitor. Its primary role in research has been as a reference standard for the identification and quantification of omeprazole metabolites. While extensive data exists on the in vivo pharmacokinetics of omeprazole across various species and patient populations, the same cannot be said for its N-oxide metabolite.
This lack of direct comparative data prevents the creation of a quantitative guide as originally intended. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for this compound following its direct administration are not available in published studies. Consequently, a direct comparison with the well-established pharmacokinetic profile of omeprazole is not feasible at this time.
Future Research Directions
To address this knowledge gap, dedicated in vivo pharmacokinetic studies on this compound are required. A proposed experimental workflow for such a study is outlined below.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a preclinical in vivo study designed to compare the pharmacokinetics of this compound and omeprazole.
Detailed Methodologies for a Proposed Study
Should such a comparative study be undertaken, the following experimental protocols would be essential:
Animal Models
-
Species: Male/Female Sprague-Dawley rats (or other appropriate preclinical model).
-
Health Status: Healthy, specific-pathogen-free.
-
Acclimatization: Animals should be acclimatized for a minimum of one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
Drug Formulation and Administration
-
Test Articles: Omeprazole and this compound.
-
Vehicle: A suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline) should be used to prepare a homogenous suspension for oral administration or a sterile solution for intravenous administration.
-
Dose: A standardized dose (e.g., 10 mg/kg) should be administered to each group.
-
Route of Administration: Oral gavage or intravenous injection via the tail vein.
Sample Collection
-
Matrix: Whole blood.
-
Anticoagulant: K2EDTA or other suitable anticoagulant.
-
Time Points: Blood samples (e.g., 0.2 mL) should be collected at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Processing: Plasma should be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method should be used for the simultaneous quantification of omeprazole and this compound in plasma.
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Pharmacokinetic and Statistical Analysis
-
Software: Non-compartmental analysis (NCA) using a validated software (e.g., Phoenix WinNonlin).
-
Parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Statistical Analysis: Pharmacokinetic parameters between the omeprazole and this compound groups should be compared using appropriate statistical tests (e.g., Student's t-test or ANOVA) with a significance level of p < 0.05.
The execution of such a study would provide the necessary data to construct a meaningful and quantitative comparison between the in vivo pharmacokinetics of this compound and its parent drug, omeprazole, thereby filling a critical gap in the current scientific literature.
Inter-laboratory Insights: A Comparative Guide to Omeprazole-N-oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Omeprazole-N-oxide, a key metabolite and potential impurity of the widely used proton pump inhibitor, Omeprazole (B731).[1][2] While a formal multi-laboratory round-robin study on this compound is not publicly available, this document synthesizes data from various independent analytical method validations to offer a comprehensive performance comparison. The aim is to assist researchers and drug development professionals in selecting and implementing robust analytical methods for the accurate quantification of this compound.
This compound serves as a crucial reference standard in drug metabolism studies to understand the pharmacokinetic profile of Omeprazole.[1] Its monitoring is also vital in pharmaceutical quality control, as it can be a degradation product formed during the manufacture and storage of Omeprazole.[2]
Comparative Analysis of Analytical Methods
The quantification of Omeprazole and its related substances, including this compound, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of method often depends on the required sensitivity and the matrix in which the analyte is being quantified.
Method Performance Data
The following tables summarize the performance characteristics of different HPLC-based methods as reported in various studies. These tables provide a comparative look at linearity, precision, and sensitivity, offering a baseline for what can be expected from these analytical approaches.
Table 1: Performance of HPLC-UV Methods for Omeprazole and Related Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20-100 µg/mL | 10-18 µg/mL | 2-200 µg/mL |
| Correlation Coefficient (R²) | 0.9994 | 0.9998 | 0.999 |
| Limit of Detection (LOD) | - | - | 0.025 µg/mL |
| Limit of Quantification (LOQ) | - | - | 0.075 µg/mL |
| Precision (%RSD) | - | <2% | 1.51% |
| Recovery | - | 97.20% - 103.28% | - |
| Wavelength (λmax) | 460 nm | 304.80 nm | - |
| Solvent/Mobile Phase | Methanol (B129727) | 0.1 N NaOH | Acetonitrile (B52724) and ammonia (B1221849) buffer (pH 8.7) |
| Data synthesized from multiple sources for comparative purposes.[3][4][5][6][7] |
Table 2: Performance of LC-MS/MS Methods for Omeprazole and its Metabolites
| Parameter | Method 1 | Method 2 |
| Analyte(s) | Omeprazole, 5-hydroxyomeprazole, omeprazole-sulfone | Omeprazole |
| Linearity Range | 5-250 ng/mL (5-hydroxyomeprazole), 10-750 ng/mL (omeprazole, omeprazole-sulfone) | 3.02-1820 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL (5-hydroxyomeprazole), 10 ng/mL (omeprazole, omeprazole-sulfone) | 3.02 ng/mL |
| Intra-assay Variability (%RSD) | <11% | <15% |
| Inter-assay Variability (%RSD) | <11% | <15% |
| Matrix | Human Plasma | Mouse Plasma and Brain |
| Data synthesized from multiple sources for comparative purposes.[8][9] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are representative methodologies for the quantification of this compound, compiled from various validated studies.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a common approach for extracting Omeprazole and its metabolites from biological matrices.
Procedure:
-
To 180 µL of human plasma, add the internal standard solution.[10]
-
Add 600 µL of ethyl acetate (B1210297) and vortex for 5 minutes.[10]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[10]
-
Transfer 100 µL of the upper organic layer to a clean tube.[10]
-
Mix the organic extract with 200 µL of acetonitrile before injection into the LC-MS/MS system.[10]
Chromatographic Conditions: HPLC-UV
System: High-Performance Liquid Chromatography with UV detection.
-
Column: Thermo Accucore C-18 (50 mm × 4.6 mm, 2.6 μm).[11]
-
Mobile Phase A: 0.08 M glycine (B1666218) buffer (pH 9.0) and acetonitrile (95:05 v/v).[11]
-
Mobile Phase B: Acetonitrile and methanol (65:35 v/v).[11]
-
Gradient Program: A gradient program is employed to achieve separation.[11]
-
Flow Rate: 0.8 mL/min.[11]
-
Detection Wavelength: 305 nm.[11]
Chromatographic Conditions: LC-MS/MS
System: Liquid Chromatography-Tandem Mass Spectrometry.
-
HPLC System: UHPLC NEXERA or equivalent.[10]
-
Column: ProntoSil AQ, C18.[8]
-
Mobile Phase: Gradient with 10 mM ammonium (B1175870) acetate in water (pH 7.25) and acetonitrile.[8]
-
Flow Rate: 0.6 mL/min.[10]
-
Injection Volume: 25 µL.[10]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.[10]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring: Selected Ion Monitoring (SIM) using the respective MH+ ions. For Omeprazole, m/z 346.[8]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting.
Caption: A representative experimental workflow for the quantification of this compound in a biological matrix.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsm.com [ijpsm.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Omeprazole-N-oxide versus other proton pump inhibitor N-oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton pump inhibitors (PPIs) are a class of drugs widely used to reduce gastric acid production. During their synthesis and metabolism, various related substances can be formed, including N-oxides of the parent drug molecule. These N-oxides, such as Omeprazole-N-oxide, Lansoprazole-N-oxide, Pantoprazole-N-oxide, and Rabeprazole-N-oxide, are often considered impurities or metabolites.[1][2] Understanding the chemical and physical properties, as well as the methods for synthesis and detection of these N-oxides, is crucial for pharmaceutical quality control and metabolic studies. This guide provides a comparative overview of these four PPI N-oxides, supported by available experimental data and detailed methodologies.
Comparative Physicochemical Properties
The N-oxides of omeprazole, lansoprazole, pantoprazole, and rabeprazole (B1678785) share a common structural feature: an oxygen atom coordinated to the nitrogen atom of the pyridine (B92270) ring. However, variations in the substituent groups on the benzimidazole (B57391) and pyridine rings lead to differences in their physicochemical properties. A summary of these properties is presented in Table 1.
| Property | This compound | Lansoprazole-N-oxide | Pantoprazole-N-oxide | Rabeprazole-N-oxide |
| CAS Number | 176219-04-8[3] | 213476-12-1[4] | 953787-60-5 | 924663-38-7[5] |
| Molecular Formula | C₁₇H₁₉N₃O₄S[3] | C₁₆H₁₄F₃N₃O₃S[4] | C₁₆H₁₅F₂N₃O₅S | C₁₈H₂₁N₃O₄S[5] |
| Molecular Weight | 361.42 g/mol [3] | 385.36 g/mol [2] | 399.37 g/mol | 375.4 g/mol [5] |
| Appearance | White to off-white solid.[6] | White to off-white solid[7] | Not specified | White Solid[5] |
| Melting Point | Not specified | 163-165°C (decomposes)[2] | Not specified | Not specified |
| Solubility | Soluble in DMSO (approx. 1 mg/ml).[8] | Soluble in DMSO.[9] | Soluble in DMF (14 mg/ml), DMSO (14 mg/ml), slightly soluble in Ethanol, and PBS (pH 7.2, 0.20 mg/ml). | Not specified |
| Storage | -20°C[8] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] | -20°C | -20°C Freezer, Under Inert Atmosphere.[5] |
Synthesis and Formation
PPI N-oxides are primarily formed as byproducts during the synthesis of the active pharmaceutical ingredient (API) or as metabolites. The synthesis of the parent PPI often involves an oxidation step to convert a sulfide (B99878) intermediate to the desired sulfoxide. Over-oxidation during this step can lead to the formation of the N-oxide on the pyridine ring.
Below is a generalized workflow for the synthesis and analysis of PPI N-oxides as pharmaceutical impurities.
Experimental Protocols
Synthesis of Rabeprazole-N-oxide
This protocol describes the synthesis of Rabeprazole-N-oxide from its corresponding pyridine precursor.[10]
Materials:
-
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (B37757)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (3.0 g, 13.06 mmol) in 27 ml of chloroform.[10]
-
Cool the solution to 5°C.[10]
-
Add m-CPBA (2.48 g, 14.37 mmol) portion-wise over approximately 1 hour, maintaining the temperature at 5°C.[10]
-
Continue to stir the reaction mixture for an additional hour at 5°C.[10]
-
Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.[10]
-
Dry the organic layer and concentrate it in vacuo.[10]
-
Triturate the resulting residue with ethyl acetate to precipitate the solid product.[10]
-
Filter the solid and dry it at 40°C overnight to obtain 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine-N-oxide.[10]
-
This intermediate is then coupled with 2-mercaptobenzimidazole (B194830) followed by oxidation of the resulting sulfide to yield Rabeprazole-N-oxide.[11]
Analytical Method for PPI N-oxide Impurity Detection by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of PPI N-oxides as impurities in bulk drug substances. The following is a representative protocol.[12]
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[12]
-
Column: Hypersil ODS C18 (125 x 4.0 mm, 5 µm particle size) or equivalent.[12]
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer (K₂HPO₄), with pH adjusted to 7.0 using orthophosphoric acid.[12]
-
Mobile Phase B: HPLC-grade acetonitrile.[12]
-
Gradient Elution:
-
0-40 min: 80% A, 20% B -> 20% A, 80% B (linear gradient)
-
40-45 min: 20% A, 80% B -> 80% A, 20% B (linear gradient)
-
45-50 min: Re-equilibration at 80% A, 20% B[12]
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 40 °C.[12]
-
Detection Wavelength: 290 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Diluent: Acetonitrile and 0.1 M Sodium Hydroxide (50:50 v/v).[12]
Procedure:
-
Standard Preparation: Prepare a stock solution of the respective PPI N-oxide reference standard in the diluent. Prepare a series of working standards by diluting the stock solution to appropriate concentrations.
-
Sample Preparation: Accurately weigh and dissolve the bulk PPI drug sample in the diluent to a known concentration.[13]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the N-oxide peak in the sample chromatogram based on its retention time relative to the standard. Quantify the amount of the N-oxide impurity by comparing its peak area to the calibration curve generated from the standards.
Metabolic Pathways of Proton Pump Inhibitors
PPIs are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being the major isoforms involved. The formation of N-oxides is one of the metabolic pathways.[1]
Conclusion
The N-oxides of omeprazole, lansoprazole, pantoprazole, and rabeprazole are important compounds in the context of pharmaceutical development and manufacturing of proton pump inhibitors. While they are primarily regarded as impurities or metabolites, a thorough understanding of their chemical properties, synthesis, and analytical detection is essential for ensuring the quality and safety of the final drug products. The data and protocols presented in this guide offer a comparative basis for researchers and scientists working with these compounds. Further research into the potential biological activities of these N-oxides could provide additional insights into the overall pharmacological profile of their parent PPIs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lansoprazole N-oxide | Drug Metabolite | 213476-12-1 | Invivochem [invivochem.com]
- 3. scbt.com [scbt.com]
- 4. Lansoprazole N-oxide | C16H14F3N3O3S | CID 23656863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS 213476-12-1: Lansoprazole N-Oxide | CymitQuimica [cymitquimica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Omeprazole-N-oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Omeprazole-N-oxide, a metabolite of the proton pump inhibitor omeprazole.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. This material should be considered hazardous until further information is available.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2][3]
Hazard Profile of this compound
This compound is classified with several hazard warnings. Understanding these hazards is the first step in determining the appropriate disposal route.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4] |
| Skin Sensitization | May cause an allergic skin reaction. | [4] |
| Specific target organ toxicity | May cause respiratory irritation. | [4] |
| Hazardous to the aquatic environment | Toxic to aquatic life with long lasting effects. | [4] |
Step-by-Step Disposal Procedures
Due to its hazardous properties, this compound should not be disposed of in the regular trash or poured down the drain. The following procedure outlines the recommended steps for its safe disposal.
-
Waste Identification and Segregation:
-
Pure, unused this compound and any materials heavily contaminated with it (e.g., weighing boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, properly sealed, and stored in a designated secondary containment area away from incompatible materials.
-
-
Regulatory Compliance:
-
Disposal of pharmaceutical and chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[5][6]
-
It is the responsibility of the waste generator (the laboratory) to classify the waste in accordance with regulations like the Resource Conservation and Recovery Act (RCRA).[5] Given its hazard profile, this compound waste will likely be classified as hazardous waste.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The most critical step is to arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company.
-
These companies are equipped to handle, transport, and treat chemical waste in compliance with all regulations.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and internal safety audits.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocols Cited
This guidance is based on established principles of laboratory safety and hazardous waste management. Specific experimental protocols for the disposal of this compound are not provided, as the definitive procedure is to transfer the waste to a licensed disposal facility. The key "protocol" for the user is the internal laboratory procedure for collecting, labeling, and storing hazardous waste prior to pickup.
By adhering to these guidelines, researchers and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Omeprazole-N-oxide
Essential Safety and Handling Guide for Omeprazole-N-oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Precautions
This compound is a metabolite of the proton pump inhibitor omeprazole (B731) and should be handled as a potentially hazardous substance.[1][2] It is classified as an irritant and may be harmful if swallowed, inhaled, or comes into contact with skin or eyes.[3]
Primary Hazards:
-
Irritant: Causes skin, eye, and respiratory system irritation.[3][4]
-
Acute Toxicity: Harmful if swallowed.[3]
-
Sensitization: May cause an allergic skin reaction.[3]
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[5][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat must be worn to protect skin and clothing.[4][7] For large spills, a full suit may be necessary.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used, especially when handling the solid form where dust may be generated.[4][6] Ensure adequate ventilation to keep airborne contaminants below exposure limits.[4] |
Operational Handling Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound during routine laboratory operations.
Preparation and Weighing:
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.
-
Pre-Handling Check: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure if possible. Handle with care to avoid generating dust.
-
Dissolving: this compound is soluble in DMSO at approximately 1 mg/ml.[1] When preparing a stock solution, dissolve the solid in the chosen solvent, purging with an inert gas.[1]
General Handling:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[6] Recommended storage is at -20°C for long-term stability or +4°C for shorter periods.[1][9]
Spill and Emergency Procedures
Immediate and appropriate response to spills is critical to prevent exposure and contamination.
Small Spills (Solid):
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a designated, labeled hazardous waste container.[5]
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Personal Protection: For large spills, wear splash goggles, a full suit, a dust respirator, boots, and gloves.[4] A self-contained breathing apparatus (SCBA) may be necessary.[4]
-
Containment: Prevent the spilled material from entering drains or waterways.[10]
-
Clean-up: Follow established institutional procedures for large chemical spills. Contact your institution's environmental health and safety (EHS) department for guidance.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4] Seek medical attention.[4] |
| Skin Contact | Immediately flush the affected skin with plenty of water.[4] Remove contaminated clothing and shoes.[4] Wash clothing before reuse.[4] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen.[4] If the person is not breathing, give artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water and seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.
Waste Segregation and Collection:
-
Designated Container: All this compound waste, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.[7]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by local and institutional regulations.[7]
-
Container Type: The waste container must be compatible with the chemical and have a secure lid to prevent spills.[7]
Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and approved waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
All disposal practices must comply with federal, state, and local regulations.[10]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Omeprazole N-Oxide | CAS 176219-04-8 | LGC Standards [lgcstandards.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
